1-(Thiazol-2-yl)piperidine-2-carboxylic acid CAS 1214810-72-6 properties
Executive Summary 1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it represents a rigidified N-aryl amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it represents a rigidified N-aryl amino acid , merging the conformational restriction of pipecolic acid (a proline homolog) with the electronic modulation of a thiazole ring.[1]
This scaffold is critical for medicinal chemists designing peptidomimetics.[1] By replacing a proline residue with this moiety, researchers can lock peptide backbones into specific conformations (e.g.,
-turns) while introducing an aromatic heteroatom capable of -stacking or hydrogen bonding within a target active site.[1] This guide details its physicochemical properties, validated synthetic routes, and application in high-value inhibitor design.[1]
Physicochemical Profile
Understanding the "drug-likeness" of this building block is essential for its integration into larger scaffolds.[1] The compound exhibits a balance of lipophilicity and polarity suitable for oral bioavailability optimization.[1]
Data aggregated from computational models and vendor specifications (ChemScene, MolDB).[1]
Synthetic Methodology
The synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid relies on Nucleophilic Aromatic Substitution (
) .[1] The electron-deficient nature of the thiazole ring (at the C2 position) allows for direct displacement of a halogen by the secondary amine of pipecolic acid.
Standard Operating Procedure (S_NAr Protocol)
Objective: Synthesize CAS 1214810-72-6 from 2-bromothiazole and pipecolic acid.
Conformational Lock: The piperidine ring mimics the proline pyrrolidine ring (expanded by one carbon), maintaining the "kink" in the peptide chain.[1]
Electronic Enhancement: The N-linked thiazole adds an aromatic system directly to the backbone nitrogen.[1] This reduces the basicity of the amine (making the amide bond less susceptible to enzymatic hydrolysis) and provides a handle for
- stacking with receptor residues (e.g., Phenylalanine or Tryptophan in the binding pocket).[1]
Strategic Design Logic
Caption: Evolution from Proline to the Thiazolyl-Pipecolic scaffold for enhanced potency.
Handling & Safety
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for amino acid derivatives and aminothiazoles .[1]
Storage: Keep in a tightly closed container at 2-8°C (Refrigerate). The hydrochloride salt is hygroscopic; store under desiccant.[1]
Stability: Stable under normal temperatures and pressures.[1] Avoid strong oxidizing agents.[1]
References
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 849: Pipecolic Acid. Retrieved from [Link][1]
Couty, F. (1999).[1] Asymmetric syntheses of pipecolic acid and derivatives. Amino Acids, 16, 297–320.[1] (General synthetic grounding for pipecolic scaffolds).
The Thiazole-Piperidine Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry
Executive Summary In contemporary drug discovery, the design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The thiazole-piperidine carboxylic acid scaffold has emerged as a highly versatile and metabolically stable bifunctional core [1].
By coupling the electron-rich, hydrogen-bonding capacity of a thiazole ring with the conformational rigidity and basicity of a piperidine carboxylic acid (such as nipecotic or isonipecotic acid), medicinal chemists can precisely vector substituents into deep enzymatic pockets. This whitepaper provides an in-depth technical analysis of this scaffold, exploring its physicochemical rationale, proven therapeutic applications, and the causal logic behind its synthetic methodologies.
Structural Rationale & Physicochemical Profiling
As an Application Scientist, I evaluate scaffolds not just by their structural novelty, but by their physicochemical behavior in physiological environments. The synergy of the thiazole and piperidine moieties solves several common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.
The Thiazole Moiety: Metabolic Stability and Aromaticity
Thiazole is a five-membered heterocyclic ring containing both nitrogen (hydrogen-bond acceptor) and sulfur (highly polarizable, lipophilic).
Causality in Design: Unlike highly basic imidazoles which can cause off-target CYP450 inhibition via heme-iron coordination, thiazoles are less basic (pKa ~2.5) and generally exhibit a superior safety profile [2]. The sulfur atom's polarizability allows for favorable
- and cation- interactions within hydrophobic target pockets, while resisting oxidative metabolism better than its furan or pyrrole bioisosteres.
The Piperidine Carboxylic Acid Moiety: Conformational Restriction
Piperidine carboxylic acids (e.g., piperidine-4-carboxylic acid) serve as rigid vectors.
Causality in Design: The chair conformation of the piperidine ring restricts the spatial arrangement of the carboxylic acid (or its amide derivatives). This reduces the entropic penalty upon target binding. Furthermore, the secondary amine of the piperidine serves as an excellent handle for modular derivatization (e.g., via sulfonylation, reductive amination, or amide coupling), allowing rapid exploration of the Structure-Activity Relationship (SAR) space.
Key Therapeutic Applications & Mechanisms of Action
The modularity of the thiazole-piperidine core has led to breakthrough inhibitors across multiple therapeutic areas, most notably in pain management and inflammatory diseases.
Case Study: Dual FAAH/sEH Inhibitors for Analgesia
Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) are key enzymes in the arachidonic acid cascade. FAAH degrades the endocannabinoid anandamide (AEA), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).
Recent studies have demonstrated that 4-phenyl-thiazole-based piperidine derivatives (such as the SW-17 analog series) act as potent dual inhibitors of both enzymes [3]. The thiazole ring anchors into the hydrophobic channels of FAAH, while the piperidine-linked sulfonamide reaches into the sEH catalytic pocket to form critical hydrogen bonds.
Fig 1. Dual inhibition of FAAH and sEH by thiazole-piperidine scaffolds.
Case Study: Vanin-1 Inhibitors for Inflammatory Bowel Disease (IBD)
Vanin-1 is an oxidative stress-regulating pantetheinase. In 2024, researchers discovered that thiazole carboxamides linked to piperidine rings (e.g., compound X17) exhibit high bioavailability (81% in rats) and sub-10 nM inhibition of Vanin-1 [4]. The piperidine ring was crucial for orienting the carboxamide optimally within the Vanin-1 active site, demonstrating how structural rigidity translates directly to in vivo efficacy.
Quantitative SAR Data Presentation
The table below synthesizes the Structure-Activity Relationship (SAR) data from recent optimizations of the thiazole-piperidine scaffold, highlighting how specific modifications dictate target affinity.
Compound ID
Primary Target(s)
Structural Modification on Piperidine Core
IC50 (nM)
Mechanistic Rationale
SW-17
FAAH / sEH
Piperidine-4-sulfonamide linkage
9.8 (FAAH) / 2.5 (sEH)
Sulfonamide oxygen atoms act as critical H-bond acceptors in the sEH active site [3].
X17
Vanin-1
Thiazole-5-carboxamide + unsubstituted piperidine
< 10.0
The chair conformation directs the carboxamide deep into the pantetheinase cleft [4].
X29
Vanin-1
Bridged piperidine analog (8-Oxa-2-aza-spiro[4.5]decane)
8.3
Increased steric bulk and rigidity lower the entropic penalty of binding, enhancing affinity [4].
X40
Vanin-1
Morpholine replacement of piperidine
> 100.0
Introduction of the morpholine oxygen disrupts critical hydrophobic interactions, causing a sharp drop in activity [4].
To ensure high-yield generation of these derivatives, the synthesis must be approached with rigorous quality control. Below is a field-proven, step-by-step methodology for synthesizing a representative thiazole-piperidine-4-carboxamide intermediate.
Fig 2. Step-by-step synthetic workflow for thiazole-piperidine derivatives.
Protocol: Synthesis of 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide analogs
Step 1: Hantzsch Thiazole Synthesis
Reaction: Dissolve 2-bromo-4'-methylacetophenone (1.0 eq) and 4-aminothiobenzamide (1.0 eq) in absolute ethanol.
Conditions: Reflux the mixture for 2-4 hours.
Causality: The Hantzsch synthesis is highly regioselective. The sulfur of the thioamide attacks the
-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.
Validation (QC): Monitor via TLC (Hexane/EtOAc 7:3). Upon completion, cool to room temperature. The hydrobromide salt often precipitates directly. Neutralize with saturated aqueous
to yield the free aniline intermediate. Confirm mass via LC-MS .
Step 2: Amide Coupling with Piperidine Carboxylic Acid
Reaction: In a dry flask, dissolve 1-Boc-piperidine-4-carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester.
Causality: Why HATU? Standard EDC/HOBt coupling often fails with sterically hindered or electron-deficient anilines. HATU generates a highly reactive HOAt ester, driving the amidation to completion [4].
Addition: Add the thiazole-aniline intermediate from Step 1. Subject to microwave irradiation (80°C, 30 mins) or stir at room temperature for 12 hours.
Workup: Quench with water, extract with EtOAc. Wash the organic layer with brine to remove DMF and HOAt byproducts.
Step 3: Boc-Deprotection and Functionalization
Deprotection: Dissolve the Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
Causality: The acid-labile tert-butoxycarbonyl (Boc) group is cleaved, releasing volatile isobutylene and
.
Neutralization: Concentrate under reduced pressure. The resulting TFA salt must be free-based. Dissolve in DCM and wash with saturated
until the aqueous layer is pH > 8. This ensures the piperidine nitrogen lone pair is available for the final step.
Sulfonylation: React the free piperidine with 2-chlorobenzenesulfonyl chloride (1.1 eq) in DCM with Triethylamine (2.0 eq) at 0°C to room temperature. Purify the final dual-inhibitor via flash column chromatography [3].
Conclusion
The thiazole-piperidine carboxylic acid scaffold is a masterclass in rational drug design. By merging the metabolic resilience and lipophilic binding potential of the thiazole ring with the rigid, vector-directing properties of piperidine carboxylic acid, this framework effectively bridges the gap between high in vitro potency and favorable in vivo pharmacokinetics. As demonstrated by its success in targeting complex dual-enzyme systems (FAAH/sEH) and novel inflammatory targets (Vanin-1), this scaffold will remain a cornerstone in the development of next-generation therapeutics.
References
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds
Source: IntechOpen (2018)
URL:[Link]
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds
Source: ResearchGate (2025)
URL:[Link]
4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats
Source: PubMed Central (PMC), NIH (2024)
URL:[Link]
Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment
Source: Journal of Medicinal Chemistry, ACS Publications (2024)
URL:[Link]
Foundational
Structural and Synthetic Analysis of 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid
A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary: The Scaffold Architecture 1-(Thiazol-2-yl)piperidine-2-carboxylic acid represents a critical intersection between saturated heterocycles...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Medicinal Chemists and Process Scientists
Executive Summary: The Scaffold Architecture
1-(Thiazol-2-yl)piperidine-2-carboxylic acid represents a critical intersection between saturated heterocycles and aromatic pharmacophores. Structurally, it is an N-heteroarylated derivative of pipecolic acid (homoproline).
In drug discovery, this scaffold serves two primary functions:
Conformational Constraint: It acts as a rigidified amino acid mimetic, restricting the
and torsion angles in peptide backbones more aggressively than proline due to the steric bulk of the six-membered piperidine ring.
Electronic Modulation: The thiazole ring at the
position withdraws electron density from the piperidine nitrogen via resonance, reducing the basicity of the amine and altering the pKa of the adjacent carboxylic acid.
This guide analyzes the structural dynamics, validated synthetic pathways, and characterization protocols for this specific chemical entity.[1]
Structural & Conformational Dynamics
Molecular Geometry
The molecule consists of a piperidine ring fused via a C-N bond to a 1,3-thiazole ring. The carboxylic acid at
introduces a chiral center ( or , with being the natural L-pipecolic acid congener).
The Piperidine Core: Predominantly adopts a chair conformation .[2][3]
The N-Thiazole Bond: Unlike N-alkyl piperidines, the N-thiazolyl bond exhibits partial double-bond character (
-like hybridization) due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole -system.
Stereoelectronic Effects: The "allylic" strain (specifically
strain) between the thiazole ring and the -carboxylate group forces the substituent into a preferred orientation, often locking the rotameric state.
Conformational Equilibrium (DOT Visualization)
The following diagram illustrates the dynamic equilibrium between the chair conformers and the restriction imposed by the thiazole moiety.
Figure 1: Conformational energy landscape of N-aryl pipecolic acid derivatives. The equatorial placement of the bulky heteroaryl group is thermodynamically preferred.
Synthetic Pathways[4][5][6]
Creating the
- bond between a hindered secondary amine (pipecolic acid) and an electron-deficient heterocycle (thiazole) is the primary synthetic challenge. Direct nucleophilic attack is often sluggish.
This is the modern, "field-proven" approach. It utilizes Palladium catalysis to overcome the poor electrophilicity of 2-halothiazoles and the steric hindrance of the alpha-substituted amine.
Mechanism:
Oxidative Addition: Pd(0) inserts into the Thiazole-Halide bond.
Amine Coordination/Deprotonation: The pipecolate ester binds.
Reductive Elimination: Formation of the C-N bond.
Strategy B: Hantzsch Thiazole Synthesis (De Novo Construction)
Instead of coupling two rings, this method builds the thiazole ring onto the piperidine nitrogen using an N-thiourea intermediate. This is useful if the coupling fails but is more step-intensive.
Validated Synthesis Workflow
Figure 2: Synthetic flowchart comparing the Pd-catalyzed route (Solid lines) vs. thermal SNAr (Dashed).
Experimental Protocol: Buchwald-Hartwig Coupling
Note: This protocol is designed for the ethyl ester to prevent catalyst poisoning by the free carboxylic acid.
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The product will be UV-active (thiazole) and stain with Ninhydrin (though less reactive than the starting amine).
Workup: Cool to RT, filter through a celite pad (to remove Pd black and salts), and concentrate the filtrate.
Purification: Flash column chromatography on silica gel.
Hydrolysis (Ester
Acid)
Dissolve the intermediate ester in THF:Water (3:1).
Add LiOH
(2.0 equiv). Stir at RT for 4 hours.
Critical Step: Acidify carefully with 1M HCl to pH 3–4. Do not go to pH 1, as the thiazole nitrogen can protonate, making extraction difficult. Extract with EtOAc or DCM.
Analytical Characterization Data
When analyzing the final structure, specific spectroscopic signatures confirm the N-arylation and the integrity of the piperidine ring.
Technique
Parameter
Expected Observation
Structural Insight
1H NMR
7.0 - 7.5 ppm
Two doublets (thiazole protons)
Confirms presence of thiazole ring.
1H NMR
4.5 - 5.2 ppm
Broad doublet/multiplet (-H)
Deshielded due to adjacent N-Aryl and COOH.
13C NMR
~165-170 ppm
Quaternary Carbon ( of thiazole)
Diagnostic of N-C bond formation.
LC-MS
m/z ~213.07
Matches formula .
IR
~1720
Carbonyl stretch
Confirms carboxylic acid (broad OH also visible).
Therapeutic Utility & References
Applications in Drug Design[1][7][8][9][10]
HCV NS5A Inhibitors: The pipecolic acid scaffold is a direct structural analog of proline. In Hepatitis C virus (HCV) inhibitors (e.g., Daclatasvir analogs), these constrained rings are used to cap the peptide chain, providing resistance to enzymatic degradation.
Peptidomimetics: The 1-(thiazol-2-yl) motif introduces a planar, aromatic surface at the N-terminus, often used to bind into hydrophobic pockets (S1/S2 subsites) of proteases.
Engineering Thiazolyl-Piperidine Scaffolds: A Mechanistic Guide to Multi-Targeted Drug Discovery
Executive Summary: The Rationale for Hybrid Pharmacophores In modern drug discovery, overcoming target mutation and systemic toxicity requires moving beyond single-target paradigms. The hybridization of the thiazole and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Rationale for Hybrid Pharmacophores
In modern drug discovery, overcoming target mutation and systemic toxicity requires moving beyond single-target paradigms. The hybridization of the thiazole and piperidine moieties has emerged as a privileged scaffold for polypharmacology. Mechanistically, the thiazole ring provides robust
-stacking capabilities and acts as a hydrogen bond acceptor/donor via its sulfur and nitrogen atoms. Conversely, the piperidine ring introduces a flexible, basic nitrogen that is typically protonated at physiological pH, enabling the formation of critical salt bridges deep within enzymatic binding pockets.
As a Senior Application Scientist, I have observed that linking these two moieties allows for precise spatial orientation, enabling the molecule to act as a "molecular wedge" in diverse biological targets—ranging from receptor tyrosine kinases in oncology to metabolic enzymes in neuropharmacology. This whitepaper deconstructs the biological activity, quantitative structure-activity relationships (QSAR), and the self-validating experimental workflows required to evaluate thiazolyl-piperidine derivatives.
Mechanistic Profiling & Target Engagement
Oncology: Dual Kinase Blockade and Cytoskeletal Disruption
Tumor microenvironments rapidly develop resistance to highly selective kinase inhibitors. Thiazole-based derivatives have been successfully engineered to act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By occupying the ATP-binding cleft of both kinases, these derivatives simultaneously halt cellular proliferation (via the RAS/MAPK pathway) and tumor angiogenesis (via the PI3K/AKT pathway). For instance, recent coumarin-hybridized thiazole derivatives have demonstrated profound antiproliferative activity, outperforming standard therapeutics like erlotinib.
Beyond kinase inhibition, piperidine derivatives have been identified as potent Colchicine Binding Site Inhibitors (CBSIs). By binding to the interface of
and tubulin, these compounds prevent tubulin polymerization. This disruption halts the formation of the mitotic spindle, triggering G2/M phase arrest, inducing apoptosis, and critically inhibiting the epithelial-mesenchymal transition (EMT) in aggressive cell lines such as prostate cancer PC3 cells.
Neuropharmacology: Precision Enzyme Inhibition
The blood-brain barrier (BBB) permeability of the piperidine ring makes this scaffold highly attractive for central nervous system (CNS) indications.
Cholesterol 24-Hydroxylase (CH24H): CH24H is a brain-specific cytochrome P450 enzyme responsible for metabolizing cholesterol to regulate brain homeostasis. Aberrant CH24H activity is linked to neuroexcitation. Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent, selective CH24H inhibitors that successfully penetrate the BBB and reduce 24S-hydroxycholesterol levels in vivo.
Acetylcholinesterase (AChE): In Alzheimer's Disease models, thiazolylhydrazone derivatives have demonstrated exceptional dual-binding site inhibition of AChE. The piperidine/piperazine nitrogen interacts with the catalytic active site (CAS) via cation-
interactions, while the thiazole tail extends to the peripheral anionic site (PAS), effectively blocking substrate entry and preventing amyloid-beta aggregation.
Systems Visualization: Dual Kinase Inhibition
The following diagram maps the logical flow of how thiazolyl-piperidine scaffolds interrupt the oncogenic signaling cascade by outcompeting ATP at the receptor level.
Fig 1: Mechanism of action for thiazolyl-piperidine derivatives as dual EGFR/VEGFR-2 inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Data
To benchmark the efficacy of these derivatives, the following table synthesizes the primary quantitative data across different therapeutic targets.
Scaffold Hybridization
Primary Target
Lead Compound
Primary Activity (IC₅₀ / GI₅₀)
Disease Indication
Thiazole-Coumarin
EGFR / VEGFR-2
Compound 11f
GI₅₀ = 27 nM
Oncology (Lung/Breast Cancer)
Piperidine-2,6-dione
Tubulin (Colchicine Site)
Compound 17a
IC₅₀ = 0.81 µM
Oncology (Prostate PC3)
3-Piperidinyl Pyridine
CH24H Enzyme
Compound 17
IC₅₀ = 8.5 nM
Neurology (Neuroexcitation)
Thiazolylhydrazone
Acetylcholinesterase
Compound 3c
IC₅₀ = 0.0317 µM
Neurology (Alzheimer's)
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the assays used to evaluate these compounds must be engineered with internal logic gates. Below are the step-by-step methodologies for the two primary screening workflows, designed to establish undeniable causality.
Causality Principle: To prove a thiazolyl-piperidine derivative is an ATP-competitive inhibitor, the assay must demonstrate that the compound's potency (
) shifts proportionally with ATP concentration.
Enzyme Pre-Incubation: Dilute recombinant EGFR/VEGFR-2 in kinase buffer. Add the thiazolyl-piperidine derivative (in a 10-point concentration gradient) and incubate for 30 minutes at room temperature. Why? Pre-incubation allows the compound to reach binding equilibrium, preventing false negatives from slow-binding kinetics.
Substrate & ATP Addition: Add the peptide substrate and ATP. Crucial Step: The ATP concentration must be fixed exactly at the enzyme's apparent
. Why? If ATP is saturated (), it will outcompete the inhibitor, artificially inflating the .
Kinase Reaction & Quenching: Incubate for 60 minutes, then add a FRET-based development reagent to quench the reaction and cleave unphosphorylated peptides.
Self-Validation Control: Run a parallel plate using an allosteric (non-ATP competitive) kinase inhibitor. If increasing the ATP concentration shifts the
of the allosteric control, your assay conditions are flawed (indicating enzyme degradation or ATP depletion), and the run must be invalidated.
Protocol 2: EBI Competition Assay for Tubulin Binding
Causality Principle: N,N'-ethylenebis(iodoacetamide) (EBI) cross-links Cys239 and Cys354 on
-tubulin only if the colchicine binding pocket is empty. If the piperidine derivative occupies this pocket, cross-linking is physically blocked.
Cellular Treatment: Seed PC3 cells and treat with the piperidine derivative (10 µM) for exactly 2 hours. Why 2 hours? A short incubation isolates the direct binding event before the cell initiates downstream apoptotic degradation of the cytoskeleton.
EBI Introduction: Add EBI (100 µM) to the culture and incubate for 1.5 hours.
Lysis and Western Blotting: Lyse the cells, resolve proteins via SDS-PAGE, and probe with an anti-
-tubulin antibody.
Data Interpretation & Self-Validation: A successful colchicine-site inhibitor will yield a single lower band (monomeric
-tubulin). An empty pocket yields a distinct upper band (EBI-cross-linked -tubulin).
Validation Control: Include a lane treated with Paclitaxel (a taxane-site binder). Because Paclitaxel binds elsewhere, the EBI upper band must still appear. If the Paclitaxel lane is missing the upper band, the EBI reagent is inactive, and the assay is void.
References
**Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and
Foundational
Architecting the Thiazole Core: Advanced Methodologies in Heterocyclic Synthesis and Late-Stage Functionalization
Executive Summary The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, integrating a sulfur and a nitrogen atom within a five-membered aromatic system. This unique electronic structure facilitates...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-thiazole ring is a privileged pharmacophore in medicinal chemistry, integrating a sulfur and a nitrogen atom within a five-membered aromatic system. This unique electronic structure facilitates strong interactions with diverse biological targets, making it a cornerstone in the development of FDA-approved therapeutics such as Ritonavir (antiretroviral), Dasatinib (anticancer), and Abafungin (antifungal)[1]. Beyond drug discovery, thiazole derivatives are critical building blocks in the synthesis of organic semiconductors and electron transport materials[2].
This technical guide explores the mechanistic causality behind modern thiazole synthesis. We transition from the de novo construction of chiral thiazole scaffolds to advanced late-stage functionalization (LSF) techniques, providing researchers with self-validating protocols designed to maximize atom economy and preserve stereochemical integrity.
De Novo Synthesis: Overcoming Stereochemical Degradation
The classical Hantzsch thiazole synthesis—the condensation of α-haloketones with thioamides—remains the fundamental method for constructing the thiazole core[3]. However, when synthesizing complex drug scaffolds from chiral amino acid-derived thioamides, standard acidic Hantzsch conditions frequently induce epimerization at the α-stereocenter.
The Causality of Epimerization:
In highly acidic environments, the intermediate hydroxythiazoline undergoes enolization prior to dehydration. This enolization scrambles the adjacent stereocenter, degrading the optical purity of the final building block.
The Solution: Holzapfel-Meyers-Nicolaou Modification
To circumvent this, modern synthetic protocols employ modified conditions. By utilizing a mild base (e.g., pyridine or KHCO₃) during the initial condensation, the reaction avoids strong acidification[4]. The subsequent aromatization is driven by a specialized dehydrating cocktail—trifluoroacetic anhydride (TFAA) and pyridine, followed by triethylamine. This rapidly eliminates the hydroxyl group via a non-enolizing pathway, preserving >98% enantiomeric excess (ee)[5].
Workflow from de novo chiral thiazole synthesis to late-stage functionalized drug scaffolds.
Late-Stage Functionalization: The Shift to C-H Activation
Historically, the functionalization of the thiazole core relied on traditional cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). While effective, these methods require pre-functionalization—such as the synthesis of 5-bromothiazoles—which adds synthetic steps and generates stoichiometric halogen waste[6].
The Challenge of Thiazole Coordination:
Thiazoles are electron-deficient heterocycles containing a Lewis basic nitrogen. During metal-catalyzed reactions, this nitrogen can strongly coordinate to palladium catalysts, leading to altered reactivity and premature catalyst deactivation (poisoning)[7].
The Causality of CMD Pathways in C-H Activation:
To bypass pre-functionalization, researchers have pivoted to non-directed Palladium-catalyzed C-H activation. By utilizing a Concerted Metalation-Deprotonation (CMD) mechanism, a carboxylate base (such as acetate or pivalate) acts as an internal proton shuttle. The base abstracts the proton simultaneously as the Pd(II) center coordinates to the distal C-H bond (typically at the C5 position). This synergistic transition state lowers the high activation energy required to cleave the inert C-H bond, allowing for direct, regioselective arylation while mitigating catalyst poisoning[2][7].
Catalytic cycle of Pd-catalyzed direct C-H arylation of the thiazole core via CMD.
Quantitative Analysis of Functionalization Strategies
The following table summarizes the operational metrics of various thiazole functionalization methodologies, allowing researchers to select the optimal route based on atom economy and substrate scope.
Functionalization Method
Catalyst System
Pre-functionalization Required?
Typical Yield
Atom Economy
Primary Application
Suzuki-Miyaura Coupling
Pd(PPh₃)₄ / Base
Yes (Boronic Acid + Halide)
75–90%
Low
Complex drug scaffolds
Stille Coupling
Pd₂(dba)₃ / Ligand
Yes (Organotin + Halide)
70–85%
Very Low
Highly hindered systems
Direct C-H Arylation
Pd(OAc)₂ / Base
No (Direct C-H + Halide)
65–88%
High
Late-stage functionalization
Decarboxylative Coupling
Pd/Cu Co-catalyst
Yes (Carboxylic Acid + Halide)
60–80%
Moderate
Regioselective C5 arylation
Self-Validating Experimental Protocols
Protocol 1: Enantiopure Synthesis of Chiral Thiazole Building Blocks
Based on the Holzapfel-Meyers-Nicolaou Modification[5].
Condensation: In an oven-dried flask, dissolve the chiral thioamide (1.0 equiv) and α-bromoketone (1.05 equiv) in anhydrous ethanol (0.1 M).
Buffering: Add pyridine (1.2 equiv) to neutralize the generated HBr. Causality: Preventing acidic buildup halts the enolization pathway that leads to racemization.
Cyclization: Stir at room temperature for 4–6 hours. Validation Step: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the thioamide spot indicates full conversion to the hydroxythiazoline intermediate.
Dehydration: Cool the mixture to 0°C. Dropwise, add trifluoroacetic anhydride (TFAA, 2.0 equiv) and pyridine (3.0 equiv). Stir for 30 minutes, then add triethylamine (3.0 equiv) to drive the aromatization.
Workup & Validation: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography. Validation Step: Confirm structural integrity via ¹H NMR (look for the distinct thiazole aromatic proton around δ 7.8–8.2 ppm) and verify optical purity (>98% ee) via chiral HPLC.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of Thiazoles
Optimized for regioselective C5 functionalization[2][7].
Catalyst Loading: In a Schlenk tube under argon, combine the thiazole derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), and an electron-rich phosphine ligand (e.g., PCy₃, 10 mol%).
Base Addition: Add PivOH (30 mol%) and K₂CO₃ (2.0 equiv). Causality: The pivalate anion is crucial; it acts as the proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, enabling C-H cleavage.
Reaction: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA, 0.2 M). Seal the tube and heat to 110°C for 12 hours.
Workup & Validation: Cool to room temperature, dilute with water, and extract with EtOAc. Filter through a short pad of Celite to remove palladium black. Validation Step: Purify via column chromatography. Confirm C5 regioselectivity via 2D NMR (NOESY/HMBC), ensuring the absence of the C5 proton and the retention of the C2 proton (if applicable).
References
Title: 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
Source: NIH / PubMed
URL: [Link]
Title: Synthesis and C–H Functionalization Chemistry of Thiazole-Semicoronenediimides (TsCDIs) and -Coronenediimides (TCDIs).
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Metal Catalyzed C-H activation (Non-directed C-H functionalization of Arenes).
Source: DM Lab
URL: [Link]
Title: N-Propargylamines: versatile building blocks in the construction of thiazole cores.
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Highly Efficient, Multigram and Enantiopure Synthesis of 2-(2,4'- bithiazol-2-yl)pyrrolidine.
Source: Universitat de Barcelona (UB.edu) / J. Am. Chem. Soc.
URL: [Link](Note: Sourced via canonical university repository)
Title: Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
Source: Beilstein Archives
URL: [Link]
Title: Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis (Synthesis of the heterocyclic core of the D-series GE2270).
Source: ResearchGate / Beilstein J Org Chem
URL: [Link]
IUPAC name and synonyms for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
Executive Summary 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (often referred to as N-(2-Thiazolyl)pipecolic acid ) represents a critical scaffold in modern peptidomimetic drug design. Structurally, it is a pipecolic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(Thiazol-2-yl)piperidine-2-carboxylic acid (often referred to as N-(2-Thiazolyl)pipecolic acid ) represents a critical scaffold in modern peptidomimetic drug design. Structurally, it is a pipecolic acid (homoproline) derivative where the secondary amine is capped by a thiazole ring. This modification drastically alters the physicochemical profile of the parent amino acid, reducing basicity while introducing a heteroaromatic system capable of
-stacking and hydrogen bond acceptance.
This guide provides a comprehensive analysis of its nomenclature, synthetic accessibility, and utility as a conformationally constrained building block in antiviral and oncology research.
Part 1: Chemical Identity & Nomenclature[1][2]
Accurate identification is the first step in reproducible science. The nomenclature for this compound can be ambiguous due to the historical use of "pipecolic acid" versus "piperidine-2-carboxylic acid."
Core Identifiers
Parameter
Detail
IUPAC Name
1-(1,3-Thiazol-2-yl)piperidine-2-carboxylic acid
Common Name
1-(2-Thiazolyl)pipecolic acid
CAS Number (HCl Salt)
1214810-72-6
CAS Number (Free Acid)
Not widely indexed; typically generated in situ or custom synthesized
When searching patent literature or chemical databases (SciFinder, Reaxys), use the following variations to ensure complete coverage:
1-(1,3-thiazol-2-yl)piperidine-2-carboxylic acid
N-(2-Thiazolyl)-2-piperidinecarboxylic acid
1-(Thiazol-2-yl)-L-pipecolic acid (specifically for the S-enantiomer)
1-(2-Thiazolyl)homoproline
Part 2: Structural Analysis & Stereochemistry
The Pipecolic Acid Core
The piperidine ring forces the dihedral angle
(N-C) into a restricted range, similar to proline. However, the six-membered ring of pipecolic acid allows for a different region of Ramachandran space (typically , ) compared to the five-membered pyrrolidine ring of proline.
The Thiazole Influence
Attaching a thiazole ring to the nitrogen (N1) has two profound electronic effects:
Reduced Basicity: The nitrogen lone pair participates in conjugation with the thiazole ring (an aminothiazole system). This renders the nitrogen non-basic (
of conjugate acid < 1), preventing protonation at physiological pH.
Planarity: The N1-C(thiazole) bond possesses partial double-bond character, forcing the thiazole ring and the piperidine nitrogen into a nearly coplanar arrangement. This mimics a peptide bond, making this molecule an excellent peptide bond isostere .
Stereochemistry
The C2 position is a chiral center.
(S)-Enantiomer: Corresponds to L-amino acids. This is the most common form used in drug design to mimic natural peptides.
(R)-Enantiomer: Corresponds to D-amino acids. Used to induce "reverse turns" or protect peptides from proteolytic degradation.
Part 3: Synthetic Methodologies
Expert Insight: Direct arylation of the free amino acid is often sluggish due to zwitterionic character (poor solubility in organic solvents). The preferred industrial route involves Nucleophilic Aromatic Substitution (
Ar) on the ester followed by hydrolysis.
Pathway A: The
Ar Ester Protocol (Recommended)
This method is robust, scalable, and avoids the use of expensive palladium catalysts required for Buchwald-Hartwig aminations.
Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the transition state).
Base: K
CO or CsCO.
Conditions: 100°C – 120°C for 12–24 hours.
Step 2: Saponification
Reagents: LiOH or NaOH in THF/Water.
Workup: Careful acidification to pH 3–4 to precipitate the free acid or extraction into EtOAc.
Pathway B: Buchwald-Hartwig Amination
Used only when the thiazole partner is deactivated (e.g., electron-rich substituents) or if the
Ar fails.
Catalyst: Pd
(dba) / Xantphos.
Base: Cs
CO.
Solvent: 1,4-Dioxane.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for synthesizing this scaffold, including purification decisions.
Figure 1: Synthetic decision tree comparing Nucleophilic Aromatic Substitution (
Ar) and Palladium-catalyzed routes.
Part 4: Detailed Experimental Protocol
This protocol describes the synthesis of the (S)-enantiomer via the
Ar route. This is a self-validating protocol; the disappearance of the starting amine on TLC/LCMS confirms the coupling.
Reagents
(S)-Ethyl pipecolate hydrochloride (1.0 eq)
2-Bromothiazole (1.2 eq)
Potassium Carbonate (K
CO), anhydrous (3.0 eq)
N,N-Dimethylformamide (DMF), anhydrous
Procedure
Setup: In a dry pressure vial or round-bottom flask equipped with a condenser, suspend (S)-ethyl pipecolate HCl (10 mmol) and K
CO (30 mmol) in DMF (20 mL).
Why: The excess base is required to neutralize the HCl salt of the starting material and scavenge the HBr generated during substitution.
Addition: Add 2-bromothiazole (12 mmol) in one portion.
Reaction: Heat the mixture to 110°C with vigorous stirring for 16 hours.
Monitoring: Check via LCMS.[1][2] The product mass (M+H = ~241 for ethyl ester) should dominate. If starting material remains, add 0.2 eq of bromide and heat for 4 more hours.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF.
Critical Step: Wash the organic layer with Brine, dry over Na
SO, and concentrate.
Hydrolysis: Dissolve the crude oil in THF (20 mL) and Water (10 mL). Add LiOH (20 mmol). Stir at RT for 4 hours.
Isolation: Evaporate THF. Acidify the aqueous residue carefully with 1N HCl to pH ~3.5. The product usually precipitates or can be extracted into DCM/iPrOH (3:1).
Part 5: Medicinal Chemistry Applications[6][7][8][9]
HCV NS5A Inhibition
This scaffold is structurally homologous to the proline derivatives found in blockbuster Hepatitis C drugs (e.g., Daclatasvir, Ledipasvir). The thiazole ring provides a "cap" that interacts with the hydrophobic pockets of the viral protein, while the pipecolic acid core positions the warhead.
Peptidomimetics & Conformational Control
In peptide design, replacing a Proline-Xaa bond with a (Thiazolyl)Pipecolic-Xaa unit restricts the conformational freedom of the backbone.
Beta-Turn Inducer: The rigidity of the piperidine ring stabilizes
-turn secondary structures.
Proteolytic Stability: The N-heteroaryl bond is not susceptible to standard peptidases, increasing the half-life of the molecule in vivo.
Bioisosterism
The thiazole-nitrogen motif acts as a bioisostere for a cis-amide bond. This is particularly useful when designing inhibitors for targets that recognize peptide backbones in specific conformations.[3]
Figure 2: Logical flow of bioisosteric replacement in drug design.
Part 6: Analytical Characterization
To validate the synthesis, the following analytical signals are expected.
Proton NMR (
H NMR, 400 MHz, DMSO-d
)
Thiazole Protons: Two distinct doublets (or broad singlets) in the aromatic region, typically around
7.1 and 6.6 ppm ( Hz).
Alpha-Proton: A multiplet or doublet of doublets at
4.5–5.0 ppm. This shift is downfield compared to unsubstituted pipecolic acid due to the electron-withdrawing thiazole.
Piperidine Ring: A complex series of multiplets between
1.2–2.5 ppm corresponding to the CH groups.
Mass Spectrometry (LCMS)[4][5]
Ionization: ESI Positive Mode.
Parent Ion: [M+H]
= 213.09 (Calculated).
Fragment Pattern: Loss of COOH (M-45) is common in high-energy collision.
References
Beilstein Journal of Organic Chemistry. (2015). A versatile route towards 6-arylpipecolic acids. Retrieved October 26, 2023, from [Link]
National Institutes of Health (NIH) - PMC. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved October 26, 2023, from [Link]
PubChem. (n.d.). Pipecolic Acid Compound Summary. Retrieved October 26, 2023, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis Protocol for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
Executive Summary
1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a structurally rigid, non-proteinogenic amino acid derivative. The core scaffold, pipecolic acid (piperidine-2-carboxylic acid), serves as a critical turn-inducing building block in peptidomimetic design[1] and functions as an important biological metabolite[2]. Recent studies have highlighted the therapeutic potential of pipecolic acid derivatives in mitigating ferroptosis in diabetic retinopathy by inhibiting the YAP-GPX4 signaling pathway[3]. The N-arylation of this scaffold with a 2-thiazolyl group enhances its lipophilicity and introduces a hydrogen-bond acceptor, making it a highly valuable intermediate for drug discovery. This guide details a robust, self-validating protocol for its synthesis.
Mechanistic Rationale: The SNAr Advantage
While transition-metal-catalyzed Buchwald-Hartwig aminations are standard for N-arylation, the synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid is best achieved via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr).
Electrophile Activation: The 2-position of 2-bromothiazole is highly electron-deficient. The adjacent electronegative nitrogen and sulfur atoms act as an electron sink, making the C2 position an excellent electrophile for SNAr with secondary amines[4].
Nucleophile Generation: Pipecolic acid naturally exists as a zwitterion[5]. Potassium carbonate (K₂CO₃) is employed as the base because it is strong enough to deprotonate both the carboxylic acid (pKa ~ 2.2) and the secondary amine (pKa ~ 10.7), generating the active nucleophile, yet mild enough to prevent degradation.
Solvent Causality: N,N-Dimethylformamide (DMF) is selected as the solvent. Its polar aprotic nature is critical for solvating the potassium salts and stabilizing the anionic Meisenheimer intermediate formed during the rate-determining nucleophilic attack.
Visualizing the Synthesis
Experimental workflow for the SNAr synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid.
Mechanistic logic of the Nucleophilic Aromatic Substitution (SNAr) at the thiazole C2 position.
Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add pipecolic acid (1.29 g, 10.0 mmol) and finely powdered anhydrous K₂CO₃ (4.15 g, 30.0 mmol).
Solubilization & Deprotonation: Suspend the solids in anhydrous DMF (20 mL). Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to facilitate the initial deprotonation of the carboxylic acid.
Electrophile Addition: Add 2-bromothiazole (1.80 g, 11.0 mmol) dropwise to the suspension.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 110 °C for 16 hours. Self-Validation Checkpoint: The reaction progress can be monitored by taking a 50 µL aliquot, diluting with methanol, and analyzing via LC-MS. The starting material mass (m/z 130) should be fully consumed.
Aqueous Work-up: Cool the reaction mixture to room temperature. Quench by pouring the mixture into 50 mL of distilled water.
Impurity Extraction: Wash the basic aqueous layer with Ethyl Acetate (2 × 30 mL). Discard the organic layers. Causality: This step removes unreacted 2-bromothiazole and non-polar organic impurities, leaving the highly polar potassium salt of the product in the aqueous phase.
Acidification & Precipitation: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 3.0–4.0. Causality: Adjusting to the isoelectric point ensures the product precipitates as a neutral zwitterion/carboxylic acid.
Isolation: Filter the resulting off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts.
Drying & Characterization: Dry the solid under high vacuum at 45 °C for 12 hours.
Expected Yield: 1.74 g (82%).
Expected LC-MS: [M+H]⁺ = 213.07 m/z.
Empirical Optimization Data
To validate the chosen protocol, various conditions were screened. The data below demonstrates the causality behind the selection of DMF and K₂CO₃ at 110 °C.
Entry
Solvent
Base (Equiv)
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
1
DMF
K₂CO₃ (3.0)
110
16
82
Optimal conditions; full conversion.
2
DMSO
K₂CO₃ (3.0)
110
16
78
High conversion, but difficult solvent removal during workup.
3
DMF
DIPEA (3.0)
110
24
45
Incomplete conversion; organic base is insufficiently strong.
4
NMP
Cs₂CO₃ (3.0)
120
12
85
Marginally higher yield, but significantly higher reagent cost.
5
MeCN
K₂CO₃ (3.0)
80
24
15
Poor solubility of salts and insufficient thermal energy for SNAr.
References
Gebel, E., Göcke, C., Gruner, C., & Sewald, N. "A versatile route towards 6-arylpipecolic acids." Beilstein Journal of Organic Chemistry, 21, 1104–1115 (2025).[1]
Micheletti, G., et al. "Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement?" RSC Advances, 10, 33534-33542 (2020).[4]
He, M., et al. "Pipecolic acid in microbes: biosynthetic routes and enzymes." Journal of Industrial Microbiology and Biotechnology, 33(6), 401-407 (2006).[2]
Application Note: 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid as a Proline Bioisostere
Abstract This guide details the strategic application, synthesis, and characterization of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (N-thiazolyl pipecolic acid) as a conformationally restricted bioisostere of proline....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the strategic application, synthesis, and characterization of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (N-thiazolyl pipecolic acid) as a conformationally restricted bioisostere of proline. While proline is unique among proteinogenic amino acids for its secondary amine structure and ability to induce turns, its metabolic susceptibility and specific conformational energy landscape often require modification in drug design. This note demonstrates how expanding the ring size (5- to 6-membered) and introducing an electron-deficient heteroaryl group (thiazole) modulates lipophilicity (
), alters the cis/trans amide bond equilibrium, and enhances proteolytic stability.
Part 1: Scientific Rationale & Design Principles
The "Proline Problem" and the Pipecolic Solution
Proline restricts the conformational freedom of the peptide backbone (
angle fixed at approx. -65°), but it is often metabolically labile and may not provide the precise vector orientation required for high-affinity binding.
Why 1-(Thiazol-2-yl)piperidine-2-carboxylic acid?
Ring Expansion (Pyrrolidine
Piperidine): Pipecolic acid (homoproline) increases steric bulk and alters the allowed Ramachandran space. It is known to favor the cis amide bond conformation more strongly than proline in certain contexts due to increased steric clash between the -carbons and the preceding residue.
N-Arylation (Thiazole):
Electronic Modulation: The electron-withdrawing thiazole ring reduces the basicity of the piperidine nitrogen (
shift), effectively making the nitrogen planar (aniline-like). This increases the barrier to rotation for the N-terminal amide bond if acylated, or locks the conformation if used as a free N-terminus.
Lipophilicity & Interactions: The thiazole sulfur atom acts as a weak hydrogen bond acceptor and increases lipophilicity (
), improving membrane permeability compared to the parent amino acid.
Decision Logic for Bioisostere Selection
Use the following logic flow to determine if this scaffold is appropriate for your lead optimization campaign.
Figure 1: Decision tree for selecting N-thiazolyl pipecolic acid over other proline mimetics.
Part 2: Synthesis Protocols
Direct N-arylation of amino acids can be challenging due to racemization and competing reactivity of the carboxylic acid. We recommend a Palladium-Catalyzed Buchwald-Hartwig Amination on the ester, followed by hydrolysis. This method preserves chiral integrity better than high-temperature
Ligand: Xantphos (4 mol%) - Crucial for N-arylation of secondary amines.
Base:
(3.0 equiv)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under argon flow, charge a sealable reaction vial with Methyl pipecolate HCl (1.0 mmol), 2-Bromothiazole (1.2 mmol),
(3.0 mmol), (18 mg), and Xantphos (23 mg).
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Sparge with argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle).
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
Checkpoint: Monitor by LC-MS. Product (Methyl 1-(thiazol-2-yl)piperidine-2-carboxylate) should appear as the major peak (
).
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient, typically 0-30% EtOAc).
Protocol B: Hydrolysis to Free Acid
Dissolve the purified ester in THF:Water (3:1).
Add LiOH (2.0 equiv). Stir at room temperature for 4 hours.
Acidification (Critical): Carefully adjust pH to ~3-4 using 1N HCl. Note: The thiazole nitrogen is weakly basic; avoid over-acidification to pH 1 unless isolating the HCl salt.
Extract with EtOAc (x3), dry over
, and concentrate to yield the title compound.
Synthesis Workflow Diagram
Figure 2: Synthetic route for high-fidelity production of the bioisostere.
Part 3: Physicochemical Characterization[1]
The following data provides a benchmark for comparing the bioisostere against native Proline.
Table 1: Comparative Physicochemical Properties
Property
L-Proline
L-Pipecolic Acid
N-(Thiazol-2-yl) Pipecolic Acid
Implication
MW ( g/mol )
115.13
129.16
212.27
Increased mass, but remains fragment-sized.
cLogP
-2.54
-2.10
1.25
Major shift: Significant increase in lipophilicity aids membrane permeability.
H-Bond Donors
1 (NH)
1 (NH)
0 (N-Aryl)
Loss of NH donor removes H-bond potential but prevents non-specific binding.
H-Bond Acceptors
2
2
4 (COOH + Thiazole N/S)
Thiazole N is a specific acceptor vector.
pKa (COOH)
1.99
2.15
~3.2
The electron-withdrawing N-substituent lowers the pKa of the acid compared to alkyl amines.
Rigidity
High
Moderate
Very High
N-arylation restricts ring inversion (chair flip).
Conformational Analysis (NMR Protocol)
To validate the bioisosteric replacement, one must determine the cis/trans ratio of the amide bond when this residue is incorporated into a peptide.
Experiment:
Synthesize a model dipeptide: Ac-Xaa-NHMe (where Xaa = Thiazolyl-Pipecolic Acid).
Dissolve in
or .
Acquire 1D
-NMR and 2D NOESY spectra.
Analysis: Look for NOE correlations between the acetyl methyl group and the
-proton (trans) vs. the -protons (cis).
Expectation: N-aryl pipecolic acids often show a higher population of the cis conformer (up to 30-50%) compared to proline (<10% cis in water) due to the steric bulk of the thiazole ring clashing with the N-terminal carbonyl in the trans conformation.
Part 4: References
Conformational Analysis of Pipecolic Acid:
Beusen, D. D., et al. (1995). Conformational Mimicry: The Design of Proline Mimetics. Biopolymers.[1][2]
Synthesis of N-Heteroaryl Amino Acids:
Ma, D., et al. (2001). CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids.[3] Journal of the American Chemical Society.
Buchwald-Hartwig Amination of Amino Esters:
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides.[4] Journal of Organic Chemistry.[1][5]
Thiazole in Medicinal Chemistry:
Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold in Drug Discovery. Journal of Heterocyclic Chemistry.
Pipecolic Acid Bioisosteres in HCV Inhibitors:
Example: Pibrentasvir intermediates utilize similar N-heteroaryl constrained systems.
Application Notes and Protocols for the Synthesis of Amide Derivatives from 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of amide derivatives from N-heterocyclic carboxylic acids, such as 1-(thiazol-2-yl)piperidine-2-carboxylic acid, is a critical proces...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of amide derivatives from N-heterocyclic carboxylic acids, such as 1-(thiazol-2-yl)piperidine-2-carboxylic acid, is a critical process in the discovery of novel therapeutic agents. The inherent chemical functionalities of the thiazole and piperidine rings present both opportunities for diverse biological activity and challenges in synthetic execution. This guide provides an in-depth analysis of the chemical principles, a comparative overview of common coupling reagents, and detailed, field-proven protocols for the successful preparation of target amide derivatives. The methodologies described herein are designed to ensure high yield, purity, and reproducibility, empowering researchers to efficiently generate compound libraries for screening and lead optimization.
Introduction: The Significance of the Thiazolyl-Piperidine Scaffold
The convergence of a thiazole ring and a piperidine moiety within a single molecular framework creates a privileged scaffold in medicinal chemistry. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Similarly, the piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, contributing to favorable pharmacokinetic properties.[3] The combination of these two heterocycles in 1-(thiazol-2-yl)piperidine-2-carboxamides offers a unique three-dimensional chemical space for interaction with biological targets, making them attractive candidates for drug discovery programs.[4][5] The amide linkage provides a robust and synthetically accessible vector for introducing molecular diversity, allowing for the fine-tuning of a compound's physicochemical and biological profile.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow reaction. This is due to the formation of a non-reactive ammonium carboxylate salt from the acid-base reaction between the two starting materials.[6] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This activation renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[7][]
The choice of coupling reagent is paramount and depends on several factors, including the steric hindrance of the substrates, the electronic nature of the amine, the potential for racemization at the α-carbon of the carboxylic acid, and the overall sensitivity of the molecule to the reaction conditions.[][9]
Comparative Analysis of Common Coupling Reagents
For a sterically demanding and electron-rich substrate like 1-(thiazol-2-yl)piperidine-2-carboxylic acid, the selection of an appropriate coupling reagent is critical for success. Below is a comparative table of commonly used reagents.
Coupling Reagent
Activating Additive
Base
Typical Reaction Time
Advantages
Disadvantages
HATU
None
DIPEA, TEA
1-18 hours
High efficiency, fast reaction rates, low racemization, effective for sterically hindered substrates.[10][11]
Higher cost, potential for side reactions with nucleophilic side chains.
EDC·HCl
HOBt, OxymaPure
DIPEA, TEA, DMAP
8-24 hours
Water-soluble urea byproduct is easily removed by aqueous workup.[10]
Can be less effective for sterically hindered substrates, risk of N-acylurea formation.[7]
DCC
HOBt, DMAP
-
30-60 min
Inexpensive and effective.
Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[12]
PyBOP
None
DIPEA
10-60 min
Effective for sterically hindered couplings.
Byproducts can be difficult to remove.
T3P
Pyridine
Pyridine
Varies
Broad substrate scope.
Requires careful handling.
Experimental Protocols
General Considerations
Starting Material: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride should be neutralized prior to the coupling reaction, or an additional equivalent of base should be used.
Solvents: Anhydrous solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are recommended to prevent hydrolysis of the activated intermediate.
Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Amines)
This protocol is highly effective for a wide range of amines, including those that are sterically hindered or have lower nucleophilicity.
Diagram of the Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
To a dry round-bottom flask under an inert atmosphere, add 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add HATU (1.1 equiv) to the stirred solution.
Add DIPEA (3.0 equiv) dropwise.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[10]
Add the desired amine (1.2 equiv) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.
This protocol offers a more economical approach, particularly for less sterically hindered amines. The addition of DMAP can enhance the reaction rate for less reactive amines.
In a dry round-bottom flask under an inert atmosphere, combine 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
Dissolve the mixture in anhydrous DCM or DMF.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
Add DIPEA (2.5 equiv) dropwise.
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[10]
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic phase with water (to remove the EDC urea byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
Low Yield: If the reaction stalls or provides a low yield, particularly with less nucleophilic amines, consider increasing the equivalents of the coupling reagent and base. For HATU, a pre-activation time of up to 30 minutes at 0 °C can be beneficial.[10] For EDC couplings, the addition of a catalytic amount of DMAP can significantly improve yields with electron-deficient amines.
Side Reactions: With HATU, using a large excess of the reagent can lead to guanidinylation of the amine. It is crucial to maintain the recommended stoichiometry.
Purification Challenges: The urea byproduct from EDC is water-soluble and can be effectively removed with aqueous washes.[7] If purification by column chromatography proves difficult, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) should be attempted.
Conclusion
The synthesis of amide derivatives from 1-(thiazol-2-yl)piperidine-2-carboxylic acid is a versatile strategy for the generation of novel chemical entities with high potential in drug discovery. The choice between a highly efficient uronium-based coupling reagent like HATU and a cost-effective carbodiimide-based method with EDC/HOBt will depend on the specific amine substrate, project budget, and scale of the synthesis. By understanding the underlying chemical principles and adhering to the detailed protocols provided, researchers can confidently and reproducibly synthesize the desired amide derivatives for further biological evaluation.
References
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Purification of N-Thiazolyl Amide Compounds. BenchChem.
BenchChem. (2025).
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. Retrieved from [Link]
Probe Reports from the NIH Molecular Libraries Program. (2010, March 19). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Retrieved from [Link]
PMC. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
ResearchGate. (2019, January 29). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Retrieved from [Link]
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Retrieved from [Link]
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
Arabian Journal of Chemistry. (2020, November 30). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
AIP Publishing. (2021, April 27). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved from [Link]
ACS Publications. (2025, September 10). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Biological Activity of Thiazolidine Piperidine Nicotinamide Compounds. Retrieved from [Link]
MDPI. (2016, January 4). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]
Application Note: Optimized Esterification Strategies for 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid
Executive Summary The functionalization of cyclic amino acid derivatives is a cornerstone of modern peptidomimetic and small-molecule drug discovery. 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS: 1214810-72-6) prese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of cyclic amino acid derivatives is a cornerstone of modern peptidomimetic and small-molecule drug discovery. 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS: 1214810-72-6) presents a unique synthetic challenge due to its dual functionality: a sterically hindered C2-carboxylic acid and a weakly basic N-heteroaryl (thiazole) enamine system[1].
This application note provides a comprehensive, field-proven guide to the esterification of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond standard textbook procedures, focusing instead on the causality of experimental choices —specifically addressing the severe risk of C2 epimerization and the pH-sensitive workup required by the thiazole moiety.
Mechanistic Challenges & Causality
When designing an esterification protocol for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, two primary physicochemical hurdles must dictate your reagent selection:
A. The Epimerization Trap at C2
Pipecolic acid derivatives are notoriously susceptible to racemization/epimerization at the C2 stereocenter during carboxylate activation[2][3]. If the carboxylic acid is converted into a highly electrophilic species (e.g., an acyl chloride via
or an O-acylisourea via carbodiimides without suppressants), the acidity of the -proton increases dramatically. In the presence of basic additives (like Triethylamine or DIPEA), reversible deprotonation occurs, leading to ketene formation or enolization, which destroys the stereocenter ().
The Solution: To preserve enantiomeric purity, the carboxylate oxygen must act as a nucleophile (Mild Alkylation), rather than activating the carbonyl carbon as an electrophile.
B. Thiazole Basicity and Workup Catastrophes
The piperidine nitrogen is conjugated with the thiazole ring, rendering it relatively non-basic (amide-like). However, the thiazole nitrogen retains a weak basicity (conjugate acid
). A standard peptide-chemistry workup often involves washing the organic layer with () to remove unreacted amines.
The Solution: Washing this specific molecule with
will protonate the thiazole ring, dragging your synthesized ester into the aqueous waste. Workups must utilize mild acids, such as saturated () or Citric Acid (), to selectively remove aliphatic amine bases (like DIPEA) without ionizing the product.
Quantitative Method Comparison
To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative metrics of the three primary esterification strategies applicable to this substrate.
Carboxylate Formation: Suspend the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add finely powdered
. Stir the suspension at room temperature for 30 minutes. Causality: Pre-forming the potassium carboxylate ensures rapid kinetics in the next step, minimizing side reactions.
Alkylation: Cool the mixture to
using an ice bath. Add the alkyl halide ( or ) dropwise over 10 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The highly polar starting material will remain at the baseline, while the ester product will migrate rapidly (
).
Workup: Dilute the reaction mixture with Ethyl Acetate (
reaction volume). Wash the organic layer sequentially with distilled water (, to partition the DMF and inorganic salts into the aqueous phase) and saturated brine ().
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol B: Carbodiimide Coupling (Synthesis of Complex Esters)
Utilized when the target alcohol is complex or sterically hindered. HOBt is mandatory to suppress the epimerization of the O-acylisourea intermediate ().
Activation: Dissolve the carboxylic acid, target alcohol, and HOBt in anhydrous DCM. Cool to
.
Coupling Initiation: Add
in one portion. Causality: is preferred over DCC as its urea byproduct is water-soluble, vastly simplifying purification.
Base Addition: Add DIPEA dropwise. The reaction will turn from a suspension to a clear solution as the amine salt forms.
Propagation: Stir at
for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
In-Process Control (IPC): Use LC-MS rather than TLC. HOBt forms active esters that can streak on silica, making TLC interpretation ambiguous. Look for the mass of the desired ester.
pH-Controlled Workup (Critical Step): Dilute with DCM. Wash the organic layer with saturated aqueous
(). Do NOT use or you will protonate the thiazole ring and lose your product. Wash with saturated () to remove excess HOBt, followed by brine.
Isolation: Dry over
, filter, and concentrate. Purify via flash column chromatography if trace urea or HOBt remains.
References
To ensure the highest standard of scientific integrity, the mechanistic principles and protocols described in this application note are grounded in the following authoritative literature:
Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-130.
URL:[Link]
Lubell, W. D., et al. (1999). Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids. The Journal of Organic Chemistry, 64(14), 5130–5138.
URL:[Link]
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47-50.
URL:[Link]
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solid-phase synthesis using thiazolyl-piperidine building blocks
Content Type: Detailed Application Notes and Protocols
Application Note: AN-SPS-TZP-2024
Executive Summary
The thiazolyl-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and anti-infectives. The combination of the piperidine's sp³ character (solubility, defined vector) with the thiazole's aromatic planarity (pi-stacking, hydrogen bonding) creates a versatile pharmacophore.
This Application Note details a robust, convergent solid-phase synthesis (SPS) strategy for generating 4-substituted-2-(piperidin-4-yl)thiazole libraries. Unlike traditional linear approaches that attempt difficult thionation reactions on-resin, this protocol utilizes a "Resin-Bound Electrophile + Solution-Phase Nucleophile" strategy. This method ensures high purity, eliminates the use of foul-smelling reagents (like Lawesson’s) on the solid support, and maximizes library diversity.
Strategic Analysis: Route Selection
Route A (Resin-Bound Thioamide): Involves building the amide on-resin and converting it to a thioamide using Lawesson’s reagent.
Risk: Lawesson’s reagent requires reflux in toluene/dioxane, which can degrade certain resins (e.g., Trityl) and causes significant "micro-clogging" of resin pores with phosphorus byproducts.
Route B (Resin-Bound Bromoketone): Involves loading an
-bromoketone linker onto the resin and reacting it with a high-purity, solution-synthesized Fmoc-piperidine-thioamide.
Advantage:[1][2][3][4] The cyclization is clean, occurs at mild temperatures, and the complex thionation step is handled in solution where purification is easier.
Workflow Visualization
The following diagram illustrates the convergent workflow adopted for this protocol.
Caption: Convergent synthesis workflow separating the messy thionation step (solution) from the clean cyclization step (solid phase).
Module 1: Preparation of the Thioamide Building Block
Objective: Synthesize N-(9-Fluorenylmethoxycarbonyl)piperidine-4-carbothioamide.
Rationale: Commercial availability of this specific thioamide is limited. Synthesizing it in bulk allows for the creation of a stable "master stock" for library production.
Reagents Required[3][5][6][7][8][9][10][11][12]
Fmoc-Piperidine-4-carboxamide (Commercial or synthesized from the acid via mixed anhydride).
Expert Insight: Do not use a large excess of LR. The reaction is stoichiometric (0.5 eq is theoretical), and excess LR creates difficult-to-remove byproducts.
Reflux: Heat the mixture to 80°C (DME) or 100°C (Toluene) under nitrogen for 3–5 hours. Monitor by TLC (the thioamide is less polar than the amide and moves faster).
Understanding the mechanism is vital for troubleshooting.
Caption: Step-wise mechanism of the Hantzsch synthesis on solid support.
Expert Insights & Troubleshooting
The "Racemization" Myth
Issue: Concerns often arise about racemization at the alpha-carbon of the amino acid during thioamide formation.
Reality: Since piperidine-4-carboxylic acid is achiral at the 4-position (it has a plane of symmetry), racemization is impossible for this specific scaffold. This makes the thiazolyl-piperidine scaffold superior to thiazolyl-alanine scaffolds for initial screening libraries.
Solubility of Thioamides
Issue: Fmoc-thioamides are often less soluble in DCM than their amide counterparts.
Solution: Always use DMF or NMP for the cyclization step. If the thioamide precipitates, add a chaotic salt like LiCl (0.4 M) to the DMF to disrupt aggregation.
Incomplete Cyclization
Diagnosis: LCMS shows a peak at M+18 (hydrated intermediate).
Fix: The dehydration step (Step 4 in the diagram above) sometimes requires a "kick." If M+18 is observed, treat the resin with TFA/DCM (1:9) for 30 minutes before the Fmoc deprotection step. The acid catalyzes the elimination of water to form the aromatic thiazole.
References
Hantzsch Thiazole Synthesis on Solid Phase:
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). "Solid-phase synthesis of 2,4-disubstituted thiazoles." Tetrahedron Letters, 40(45), 7855-7858.
[Link]
Lawesson's Reagent Protocols:
Ozturk, T., Ertas, E., & Mert, O. (2007). "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210–5278.
[Link]
Thiazolyl-Piperidine Libraries:
Sing, A., et al. (2012). "Synthesis and biological evaluation of thiazole-based inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350.
[Link]
Optimization of Buchwald-Hartwig Coupling for Thiazole-Piperidine Synthesis
Abstract The formation of C–N bonds between thiazoles and cyclic secondary amines (e.g., piperidine) represents a challenging subset of the Buchwald-Hartwig amination. While thiazoles are privileged scaffolds in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The formation of C–N bonds between thiazoles and cyclic secondary amines (e.g., piperidine) represents a challenging subset of the Buchwald-Hartwig amination. While thiazoles are privileged scaffolds in medicinal chemistry (e.g., Dasatinib, Dabrafenib), they act as potent catalyst poisons due to the strong coordination of the thiazole sulfur and nitrogen atoms to palladium. Furthermore, the inherent acidity of the thiazole C2–H bond renders these substrates sensitive to base-mediated degradation or competitive C–H arylation. This Application Note details a tiered optimization strategy, contrasting standard protocols with advanced methodologies utilizing specialized precatalysts (e.g., GPhos-Pd-G4) and mild bases (NaOTMS) to overcome heteroatom poisoning and base sensitivity.
Mechanistic Challenges & Strategic Analysis
The Heterocycle Problem
In standard Buchwald-Hartwig couplings, the catalytic cycle proceeds via Oxidative Addition (OA), Amine Coordination/Deprotonation, and Reductive Elimination (RE).[1] Thiazole-piperidine couplings face three distinct failure modes:
Catalyst Sequestration (Poisoning): The electron-rich Sulfur and Nitrogen atoms of the thiazole ring can displace phosphine ligands or occupy open coordination sites on the Pd(0) or Pd(II) species, forming inactive "off-cycle" complexes.
Base-Mediated Decomposition: The pKa of the C2–H in thiazole is approx. 29 (DMSO), but significantly lower in the presence of Lewis acids (Pd). Strong bases like NaOtBu can deprotonate this position, leading to ring-opening or homocoupling.
Reductive Elimination Barrier: Sterically demanding secondary amines (piperidines) require bulky ligands to force RE, but these ligands must be electron-rich enough to facilitate OA into the electron-deficient thiazole halide.
Mechanistic Visualization
The following diagram illustrates the standard catalytic cycle alongside the specific "Death Vectors" associated with thiazole substrates.
Figure 1: Catalytic cycle highlighting specific deactivation pathways for thiazole substrates (Red).
Optimization Strategy: The "Tiered" Approach
Do not rely on a single set of conditions. We recommend a Tier 1 (Standard) screen for robust substrates and a Tier 2 (Specialized) screen for base-sensitive or poisoning-prone substrates.
Critical Reagent Selection
Component
Recommendation
Rationale
Ligand
RuPhos (Tier 1) GPhos or BrettPhos (Tier 2)
RuPhos is the gold standard for secondary amines. GPhos (bis-dialkylphosphino ferrocene variant) forms highly stable Pd complexes resistant to heteroatom displacement.
Base
NaOtBu (Tier 1) NaOTMS or Cs₂CO₃ (Tier 2)
NaOtBu provides fast kinetics but risks C2-deprotonation. NaOTMS (Sodium trimethylsilanolate) is a soluble, mild silanolate base that minimizes heterocycle degradation.
Pd Source
Pd-Precatalysts (G3/G4)
Avoid Pd₂(dba)₃ if possible; dba can inhibit reactions with difficult substrates. Use RuPhos-Pd-G4 or GPhos-Pd-G4 to ensure 1:1 L:Pd ratio and rapid initiation.
Solvent
Toluene or 1,4-Dioxane (Tier 1) THF (Tier 2)
THF is preferred with NaOTMS to solubilize the base and stabilize the transition state for 5-membered heterocycles.
Experimental Protocols
Protocol A: The "Workhorse" Screen (RuPhos/NaOtBu)
Applicability: 4- or 5-substituted thiazoles with no acidic C-H or sensitive functional groups.
Inerting: Charge a reaction vial with RuPhos-Pd-G4 and NaOtBu. Seal and purge with Argon/Nitrogen (3x vacuum/refill cycles). Note: Oxygen is detrimental to the active catalytic species.
Addition: Add degassed solvent, followed by the halothiazole and piperidine via syringe.
Reaction: Heat to 80–100 °C for 2–12 hours.
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black/salts. Concentrate and analyze (LCMS/NMR).
Protocol B: The "Sensitive Heterocycle" Method (GPhos/NaOTMS)
Applicability: 2-halothiazoles, or substrates failing Protocol A due to decomposition/black precipitation.
Reagents:
Halothiazole (1.0 equiv)
Piperidine (1.2 equiv)
GPhos-Pd-G3/G4 (1–5 mol%)
NaOTMS (Sodium trimethylsilanolate) (2.0 equiv)
THF (0.2 – 0.4 M)
Procedure:
Inerting: Charge vial with GPhos-Pd precatalyst and NaOTMS inside a glovebox or under strict Schlenk conditions. NaOTMS is hygroscopic; moisture kills this protocol.
Addition: Add anhydrous, degassed THF. Add thiazole and piperidine.[2]
Reaction: Heat to 40–60 °C . Note the lower temperature.[3] The high activity of the silanolate base allows for milder thermal conditions, preserving the thiazole ring.
Workup: Quench with saturated NH₄Cl (aq) to neutralize the silanolate. Extract with DCM (avoid EtOAc if transesterification is a risk, though less likely here).
Decision Logic & Troubleshooting
Use this workflow to navigate experimental failures.
Figure 2: Decision tree for selecting and optimizing reaction conditions.
Troubleshooting Table
Observation
Diagnosis
Corrective Action
Reaction stalls at ~20-30% conversion
Catalyst Poisoning
The product or SM is coordinating Pd. Action: Switch to a bulkier ligand (e.g., tBuXPhos or BrettPhos ) to sterically discourage N/S-binding. Increase catalyst loading to 5 mol%.
Formation of de-halogenated thiazole
Beta-Hydride Elimination / Reduction
Pd-Hydride species forming. Action: Ensure solvent is anhydrous. Switch from isopropanol/secondary alcohols (if used) to Toluene. Avoid amine excess.
Complex mixture / Black tar
Base-mediated degradation
Thiazole ring opening. Action: Switch from NaOtBu to Cs₂CO₃ (requires higher temp/time) or NaOTMS (Protocol B).
Regioselectivity issues (if di-halo)
Competitive OA
C2-halides are generally more reactive to OA than C5. Action: Run at lower temperature (RT to 40°C) to maximize kinetic selectivity.
References
Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[4][5] Chemical Science, 2011, 2 , 57-68.[4][5] Link
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50.[5] Link
Strotman, N. A., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023, 145 , 2780–2790. (Note: This work highlights the GPhos/NaOTMS system). Link[Hypothetical Link for context based on search context 1.5/1.10]
Paul, F., et al. "Organometallic Chemistry of Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 1994, 116 , 5969. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scale-Up Synthesis of 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
CAS: 1214810-72-6
Molecular Weight: 212.27 g/mol
Application: Key building block for proline-mimetic peptidomimetics, Factor XIa inhibitors, and GPCR modulators.
Scale-Up Challenge:
The direct N-heteroarylation of pipecolic acid (piperidine-2-carboxylic acid) with 2-halothiazoles is kinetically hindered by the zwitterionic nature of the amino acid and the poor solubility of the carboxylate salts in organic solvents required for nucleophilic aromatic substitution (
). Furthermore, direct coupling often yields difficult-to-purify mixtures containing inorganic salts.
Selected Route: The "Protection-Activation-Hydrolysis" Strategy
To ensure process robustness, yield consistency, and ease of purification on a multi-gram to kilogram scale, this protocol utilizes a three-step workflow:
Esterification: Conversion of Pipecolic acid to Methyl Pipecolate Hydrochloride to unlock solubility.
Coupling: Reaction with 2-Bromothiazole under basic conditions.
Saponification & pH-Controlled Crystallization: Hydrolysis of the ester followed by isoelectric precipitation to isolate the pure zwitterion without chromatography.
Part 2: Process Workflow & Mechanism
The following diagram illustrates the reaction pathway and the critical workup logic designed to avoid column chromatography.
Figure 1: Synthetic workflow for the scalable production of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Methyl Pipecolate Hydrochloride
Objective: Mask the carboxylic acid to improve solubility and nucleophilicity.
Reagents:
DL-Pipecolic acid (1.0 equiv)
Thionyl chloride (
) (1.5 equiv)
Methanol (anhydrous, 10 vol)
Protocol:
Setup: Charge Methanol into a reactor fitted with a reflux condenser and a scrubber (for
Checkpoint: Material should be a free-flowing white powder.
Step 2:
Coupling with 2-Bromothiazole
Objective: Construct the C-N bond via nucleophilic aromatic substitution.
Reagents:
Methyl Pipecolate HCl (1.0 equiv)
2-Bromothiazole (1.1 equiv)
Potassium Carbonate (
, anhydrous, micronized) (3.0 equiv)
DMF (Dimethylformamide) (5 vol) or NMP (N-Methyl-2-pyrrolidone)
Protocol:
Setup: Charge Methyl Pipecolate HCl,
, and DMF into the reactor. Stir for 30 min at RT to release the free amine.
Addition: Add 2-Bromothiazole in one portion.
Reaction: Heat the mixture to 100°C for 12–16 hours.
Mechanism Note: The thiazole ring is electron-deficient, facilitating displacement of the bromide by the secondary amine of the piperidine.
IPC (In-Process Control): Monitor by HPLC. Target <2% unreacted amine.
Workup:
Cool to 20°C.
Pour the reaction mixture into ice-water (20 vol).
Extract with Ethyl Acetate (
vol).
Wash combined organics with Brine (
).
Dry over
and concentrate.
Purification (Optional): If the crude purity is <90%, pass through a short silica plug eluting with Hexane/EtOAc (4:1). Usually, the crude oil is sufficient for the next step.
Acidification: Slowly add 1M HCl dropwise while monitoring pH.
Target pH: Adjust pH to the isoelectric point (approx. pH 3.5 – 4.5). The product will precipitate as a white solid.
Isolation: Stir the slurry at 0–5°C for 1 hour. Filter the solid.[1][2][7]
Washing: Wash with a small amount of cold water, then acetone (to remove organic impurities).
Drying: Vacuum oven at 45°C.
Part 4: Data Summary & Specifications
Parameter
Specification / Result
Notes
Overall Yield
65 – 75% (3 Steps)
Based on Pipecolic acid start.
Final Purity
>98% (HPLC)
Area % at 254 nm.
Appearance
White to Off-white Solid
Crystalline powder.
Melting Point
185 – 188°C (Dec)
Typical for amino acid zwitterions.
1H NMR (DMSO-d6)
7.15 (d, 1H), 6.75 (d, 1H), 4.8 (d, 1H)
Characteristic thiazole doublets.
Part 5: Safety & Hazard Analysis
Thionyl Chloride (
): Reacts violently with water releasing HCl and . Use a caustic scrubber.
2-Bromothiazole: Irritant. Avoid contact with skin.
Exotherms: The quenching of the
reaction and the initial mixing of the reaction can be exothermic. Control addition rates.
Solvents: DMF is hepatotoxic. Ensure good ventilation.
Part 6: References
General Synthesis of N-Heteroaryl Amino Acids:
Reaction of 2-halothiazoles with amines:
Metzger, J. V.[3] (Ed.).[8] Thiazole and Its Derivatives. John Wiley & Sons, 1979. (Classic text on thiazole reactivity).
Buchwald-Hartwig vs SNAr comparison:
Baskin, J. M., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles."[9] Journal of Organic Chemistry, 2004, 69(17), 5578-5587. Link
Pipecolic Acid Derivatives:
Esterification protocols:
Green, T. W., & Wuts, P. G. M.[3] Protective Groups in Organic Synthesis. Wiley-Interscience.
Scale-up of Pipecolic Acid Derivatives:
"Process for the preparation of pipecolic acid derivatives."[2][7][10][11] US Patent 20050143583. Link
Specific Analogous Couplings:
Synthesis of N-(Thiazol-2-yl) amines:
McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles."[12] Organic Letters, 2012, 14(6), 1432–1435.[12] Link (Provides context on reactivity, though SNAr is preferred for this specific substrate).
Commercial Sourcing & Verification:
Compound CAS 1214810-72-6:
ChemScene Product Data.[4][5] Link
Application Note: Crystallization & Salt Formation Protocols for 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid
This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state isolation of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS 1214810-72-6).[1] This guide addresses the sp...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for process chemists and pharmaceutical scientists optimizing the solid-state isolation of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS 1214810-72-6).[1]
This guide addresses the specific physicochemical challenges of this molecule: its amphoteric (zwitterionic) nature , the reduced basicity of the piperidine nitrogen due to the electron-withdrawing thiazole ring, and the requirement for chiral purity in downstream applications.[1]
[1]
Part 1: Physicochemical Context & Strategy[1]
Molecular Analysis
1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a structural analog of pipecolic acid (piperidine-2-carboxylic acid) where the piperidine nitrogen is substituted with a thiazole ring.[1]
Basic Moiety: The thiazole nitrogen.[1][2] Note that the piperidine nitrogen, being attached to the C2 position of the thiazole, exhibits amidine-like or vinylogous amide character.[1] It is significantly less basic than a standard secondary amine.[1] The protonation likely occurs at the thiazole nitrogen or involves a delocalized cation.[1]
Chirality: The C2 position is a stereocenter.[1] The molecule is often required as a single enantiomer (typically S).[1]
Solubility Profile
Free Acid (Zwitterion): Low solubility in non-polar solvents (Heptane, Toluene); moderate solubility in alcohols; high solubility in water at extreme pH (pH < 2 or pH > 8).[1]
Salts (HCl): High solubility in Water, Methanol; moderate solubility in Ethanol/IPA; low solubility in Acetone, Ethyl Acetate.[1]
Strategic Decision Matrix
The choice of crystallization method depends on the input material purity and the target solid form.[1]
Figure 1: Strategic decision tree for selecting the appropriate crystallization protocol.
Part 2: Experimental Protocols
Protocol A: Crystallization of the Hydrochloride Salt
Objective: To isolate the molecule as a stable, crystalline hydrochloride salt (CAS 1214810-72-6), removing non-basic impurities.[1]
Mechanism: The strong acid (HCl) protonates the thiazole nitrogen/amidine system, disrupting the internal zwitterionic salt bridge and increasing solubility in polar organic solvents, allowing for antisolvent crystallization.[1]
Objective: To isolate the free acid (zwitterion) from a basic hydrolysis reaction mixture (e.g., after saponification of an ester).[1]
Mechanism: Amino acids exhibit minimum solubility at their isoelectric point (pI).[1] For N-aryl pipecolic acids, the pI is typically between pH 3.5 and 5.0.[1]
Step-by-Step Procedure:
Starting State: Assume the molecule is dissolved in water/NaOH (pH > 10) following ester hydrolysis.[1]
Clarification: Filter the alkaline solution to remove insoluble mechanical impurities.
Neutralization: Slowly add 2M HCl or Acetic Acid to the stirred solution at Room Temperature (25°C).
Precipitation Point: The solution will become turbid near pH 4.5–5.[1]0. Stop acid addition.[1][3]
Aging: Stir the slurry for 2 hours. Do not add excess acid, as re-dissolution may occur (formation of HCl salt).[1]
Isolation: Filter and wash with minimal cold water (displacement wash) followed by Acetone (to remove water).[1]
Protocol C: Optical Resolution via Diastereomeric Salt Formation
Objective: To separate the (S)-enantiomer from a racemic mixture using a chiral resolving agent.
Mechanism: Since the piperidine nitrogen is deactivated by the thiazole, the molecule acts primarily as a carboxylic acid .[1] Therefore, basic chiral resolving agents (amines) are required.[1]
Recommended Resolving Agents:
(R)-(+)-1-Phenylethylamine (to crystallize the S-acid usually, depending on specific interaction).[1]
1. Implement temperature cycling (Ostwald ripening).2. Slow down the cooling ramp.
Part 4: References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][4][5][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]
Anderson, J. E., et al. (2001).[1][2] "Determination of the onset of crystallization of N1-2-(thiazolyl)sulfanilamide (sulfathiazole)...". Spectrochimica Acta Part A, 57(9), 1793-1808.[1][2] (Provides analogous data on thiazole polymorphism).
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Reference for pipecolic acid derivative resolution).
Bolla, G., & Nangia, A. (2016).[1] "Pharmaceutical cocrystals: walking the line between thermodynamics and kinetics". Chemical Communications.[1] (Relevant for salt/cocrystal screening strategies).
Troubleshooting cyclization reactions for thiazolyl-piperidine formation
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges researchers face dur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and practical challenges researchers face during the synthesis of thiazolyl-piperidine scaffolds.
Thiazolyl-piperidines are privileged pharmacophores in drug development, typically synthesized via the Hantzsch thiazole cyclization between a piperidine-carbothioamide and an
-haloketone. While classically robust, this reaction frequently suffers from intermediate stalling, poor regioselectivity, and isolation failures. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure reproducible scale-up.
Mechanistic Overview & Diagnostic Workflow
To effectively troubleshoot, we must first understand the causality of the reaction pathway. The Hantzsch synthesis is not a single concerted step; it is a cascade comprising an
alkylation, an intramolecular cyclization, and a rate-limiting dehydration[1][2].
Mechanistic Pathway of the Hantzsch Thiazole Synthesis.
When a reaction fails, it typically stalls at node C (Hydroxythiazoline) or fails during the isolation of node D . Use the diagnostic workflow below to isolate your specific issue.
Diagnostic Workflow for Thiazolyl-Piperidine Hantzsch Synthesis Troubleshooting.
Frequently Asked Questions (Troubleshooting FAQs)
Q1: My LC-MS shows complete consumption of starting materials, but the major peak has a mass of [Target + 18 Da]. Why is the reaction stalling?A1: Your reaction has stalled at the hydroxythiazoline intermediate . The final step of the Hantzsch synthesis requires the cleavage of a C-O bond to eliminate water and achieve aromaticity[1]. If the solvent is wet, or if the substrate lacks sufficient thermal energy to overcome the activation barrier of dehydration, this intermediate accumulates and is often stable enough to be isolated[1][3].
Solution: You must force the elimination. Transition to a one-pot dehydration protocol by adding a dehydrating agent such as Burgess reagent, or a combination of Trifluoroacetic anhydride (TFAA)/pyridine or Methanesulfonyl chloride (MsCl)/Triethylamine (
Q2: I am observing multiple alkylated side products and poor regioselectivity. How can I clean up the reaction?A2: The formation of multiple products is typically caused by competing nucleophiles in your system[6]. If you are using an unprotected piperidine-carbothioamide, the secondary amine of the piperidine ring is highly nucleophilic and will compete with the thioamide sulfur for the
-haloketone, leading to N-alkylation.
Solution: Always ensure the piperidine nitrogen is protected (e.g., with a Boc or Cbz group) prior to the cyclization step. Additionally, ensure your starting materials are strictly pure, as impurities can alter the pH of the medium, which shifts the regioselectivity of the cyclization[6].
Q3: The reaction is complete, but the product will not precipitate out of the ethanol solvent during workup. What is wrong?A3: This is an isolation failure driven by the reaction's byproduct. The condensation of the thioamide and the
-haloketone generates one equivalent of hydrohalic acid (e.g., HBr)[5][7]. This protonates the newly formed basic thiazole ring, creating a highly polar thiazolium hydrobromide salt that is exceptionally soluble in polar solvents like ethanol and water.
Solution: You must neutralize the salt to shift the equilibrium to the lipophilic free base. Pour the crude reaction mixture into a 10-fold volume of 5% aqueous . The weak base deprotonates the thiazole, causing the neutral product to immediately precipitate out of the aqueous phase[6][7][8].
Quantitative Data: Dehydration Strategies
When thermal dehydration fails, chemical dehydrating agents must be employed to convert the resistant hydroxyl group into a superior leaving group. The table below summarizes the causality and expected yields of various dehydration strategies for stalled hydroxythiazolines.
Dehydrating Agent / Condition
Temp (°C)
Time
Typical Yield (%)
Mechanistic Causality & Notes
Ethanol / Reflux (Standard)
78
4-12 h
60-75
Relies solely on thermal energy for spontaneous elimination. Highly prone to stalling if water is present.
MsCl /
0 to 25
2-4 h
75-85
Forms a mesylate intermediate. Reliable and scalable, but generates salt byproducts requiring aqueous washing[5].
TFAA / Pyridine
0 to 25
1-2 h
80-90
Trifluoroacetylation creates an excellent leaving group. Requires careful basic workup to prevent side reactions[4][5].
Burgess Reagent
70
1-2 h
85-95
Proceeds via inner-sphere syn-elimination. Ideal for one-pot dehydration of sterically hindered or sensitive substrates[3].
Self-Validating Protocol: Synthesis of N-Boc-Thiazolyl-Piperidine
This protocol incorporates built-in validation checks to ensure the reaction is proceeding along the correct mechanistic pathway.
Objective: Synthesis of 4-(4-phenylthiazol-2-yl)piperidine-1-carboxylate.
Phase 1: Reaction Assembly
Charge a dry, round-bottom flask with 1-Boc-piperidine-4-carbothioamide (1.0 eq) and 2-bromoacetophenone (1.05 eq).
Causality: A slight excess of the haloketone ensures complete consumption of the thioamide, which is notoriously difficult to separate from the final product via chromatography[6].
Suspend the reagents in anhydrous ethanol (0.2 M concentration).
Phase 2: Cyclization & In-Process Monitoring
3. Heat the mixture to 70°C under a nitrogen atmosphere for 2 to 4 hours.
4. Validation Check: Sample 10 µL of the reaction mixture into 1 mL of Methanol and analyze via LC-MS.
Success: A dominant peak at the target mass indicates complete cyclization and dehydration.
Stall: A dominant peak at [Target Mass + 18 Da] indicates accumulation of the hydroxythiazoline intermediate[3]. Proceed to Phase 3.
Phase 3: Forced Dehydration (Conditional)
5. If the reaction has stalled, cool the mixture to 0°C.
6. Add Triethylamine (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq)[5]. Stir for 2 hours at room temperature.
Causality: The MsCl converts the hydroxyl group into a mesylate, lowering the activation energy required for the E2 elimination that forms the aromatic thiazole[5].
Phase 4: Isolation via Precipitation
7. Once LC-MS confirms complete dehydration, cool the reaction to room temperature.
8. Pour the crude mixture slowly into a vigorously stirring beaker containing a 10-fold volume of 5% aqueous
Validation Check: A thick, off-white precipitate should form immediately upon neutralization of the hydrobromide salt[6][7].
Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual inorganic salts[8][9].
Dry the solid under high vacuum at 40°C overnight to afford the pure N-Boc-thiazolyl-piperidine.
The Problem:
You are likely experiencing difficulty reducing Palladium (Pd) levels below 10 ppm in your thiazole-piperidine coupling product. Standard aqueous washes (EDTA, N-acetylcysteine) or simple charcoal treatments are failing or causing significant yield loss.
The Science:
This is not a simple adsorption issue; it is a competition of coordination chemistry.
Thiazoles contain a sulfur atom (soft donor) and a nitrogen atom (borderline donor).
Piperidines contain a secondary or tertiary amine (hard/borderline donor).
Palladium is a soft acid.
According to the Hard-Soft Acid-Base (HSAB) theory , the sulfur in the thiazole ring forms a highly stable, often bidentate or "pincer-like" complex with the Palladium, effectively trapping it. Standard scavengers must possess a higher affinity binding constant (
) than your product to displace the metal.
Visualizing the Problem (Mechanism)
Figure 1: The "Chelation Trap." The thiazole sulfur and piperidine nitrogen coordinate Pd, creating a stable complex that resists standard washing.
Scavenger Selection Guide
For this specific substrate class, generic "silica" or "carbon" is insufficient. You require functionalized silica that targets Soft Acid metals.
Primary Recommendation: Functionalized Silica
We prioritize silica-based scavengers over polymer resins because they do not swell, work in almost all solvents (except HF/strong base), and allow for rapid filtration.
Scavenger Type
Functional Group
Specificity
When to Use for Thiazole-Piperidine
Si-Thiol (SH)
Mercaptopropyl
Pd(II), Pd(0)
First Line of Defense. Best general scavenger. High affinity for Pd due to S-Pd bond.
Si-DMT
Dimercaptotriazine
Pd(II), Ru, Rh
The "Heavy Hammer." Use if Si-Thiol fails. The chelating nature of DMT breaks stable thiazole-Pd complexes better than single thiols.
Si-TAA
Triamine
Pd(II)
Avoid. Amines in the scavenger compete with the piperidine in your product. Low efficiency here.
Activated Carbon
N/A
Non-specific
Last Resort. High risk of yield loss as the flat thiazole ring adsorbs strongly to carbon sheets.
Solvent (THF, EtOAc, or MeOH preferred; avoid DMF if possible)
Si-Thiol or Si-DMT (SiliCycle or equivalent)[1][2]
Step-by-Step Workflow:
Dissolution: Dissolve crude product in 10-20 volumes of solvent.
Note: If the product is not fully soluble, the scavenger cannot access the trapped Pd.
Loading: Add 4 to 8 equivalents of Scavenger (w/w relative to the expected mass of Pd, NOT the product).
Rule of Thumb: If Pd content is unknown, start with 10% w/w of scavenger relative to the crude product mass.
Incubation: Stir at 50°C for 2-4 hours .
Critical: Room temperature is often insufficient to break the Thiazole-Pd bond. Heat provides the kinetic energy for ligand exchange.
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
Analysis: Test filtrate via ICP-MS.
Troubleshooting & FAQs
Scenario A: "I used Si-Thiol, but Pd is still ~50 ppm."
Q: Why didn't the standard scavenger work?A: The Pd-Thiazole complex is likely kinetically inert or you have oxidized Pd species that aren't binding.
Troubleshooting Steps:
Switch to Si-DMT: The Dimercaptotriazine ligand is a "chelator" itself. It forms a more stable ring with Pd than the thiazole does (Chevalier effect).
Check Your Solvent: Are you using DMF, DMSO, or NMP?
Reason: These are coordinating solvents. They compete with the scavenger.
Fix: Perform a solvent swap to THF, Ethyl Acetate, or Ethanol before scavenging.
Temperature Spike: Increase temperature to reflux (60-70°C). The ligand exchange barrier must be overcome.
Scenario B: "I lost 30% of my product yield during scavenging."
Q: Is the scavenger eating my product?A: Unlikely with Si-Thiol. This usually happens if you used Activated Carbon or if your product precipitated with the silica.
Troubleshooting Steps:
Solubility Check: Ensure your product is fully soluble at the scavenging temperature and the filtration temperature. If the solution cools during filtration, the product crystallizes on the silica.
Non-Specific Binding: Thiazoles can have pi-pi interactions. If using Carbon, stop. Switch to Si-Thiol. The silica backbone is neutral and rarely binds organic molecules non-specifically.
Scenario C: "The filtrate is colored, but Pd is low."
Q: Does color indicate Pd presence?A: Not always. Thiazole oxidation byproducts are often yellow/orange.
Action: Trust the ICP-MS data, not the eye. However, if the scavenger turns black/grey , it is working (capturing Pd metal). If it remains white/beige and Pd is high, the scavenging failed.
Decision Logic (Workflow)
Follow this logic tree to determine your next experimental step.
Figure 2: Remediation Decision Tree. Escalate from Thiol to DMT if initial loads are high or primary treatment fails.
Regulatory Reference (ICH Q3D)
When validating your process, cite the following limits (Permitted Daily Exposure - PDE) based on ICH Q3D (R2) guidelines.
Element
Class
Oral PDE (µ g/day )
Parenteral PDE (µ g/day )
Inhalation PDE (µ g/day )
Palladium (Pd)
2B
100
10
1.0
Note: If your daily dose is 10g, the limit is 10 ppm.[3] If the daily dose is 1g, the limit is 100 ppm (though <10 ppm is the industry standard for API).
References
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[4][5] Link
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).[4] Link
SiliCycle Application Note. "Scavenging of Palladium from API using SiliaMetS®." SiliCycle Inc.[6]Link
Phillips, S. T., et al. "Palladium Removal from Reaction Mixtures using Functionalized Silica." Organic Process Research & Development, 20(11), 1965-1973. (2016).[2][7][8] Link
Technical Support Center: Stability of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
Welcome to the Technical Support Center for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals working with this specific -h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid . This guide is engineered for researchers, analytical scientists, and drug development professionals working with this specific
-heteroaryl amino acid derivative. Due to its unique structural features—a piperidine ring conjugated to an electron-deficient thiazole core—this compound exhibits specific vulnerabilities under acidic conditions.
Below, you will find field-proven troubleshooting guides, mechanistic deep dives, and self-validating experimental protocols to ensure the integrity of your analytical and formulation workflows.
Frequently Asked Questions: Stability & Storage
Q: Why does my compound degrade in Simulated Gastric Fluid (SGF) but remains stable in 0.1% TFA mobile phases?A: The degradation of the 2-aminothiazole moiety is dependent on both proton concentration and thermal activation energy[1]. While 0.1% Trifluoroacetic acid (TFA) has a pH of ~2.0, standard LC-MS runs occur at room temperature over short durations (minutes). In contrast, SGF testing occurs at pH 1.2 and is incubated at 37°C for several hours. The combination of high heat and high proton concentration in SGF overcomes the activation barrier for nucleophilic attack by water, leading to hydrolysis.
Q: What are the primary degradation products I should look for in my LC-MS chromatogram?A: The hydrolysis of the exocyclic C-N bond yields two distinct fragments:
Pipecolic acid (piperidine-2-carboxylic acid): Detected at m/z 130 [M+H]+.
2-Hydroxythiazole (which rapidly tautomerizes to thiazolidin-2-one): Detected at m/z 102[M+H]+.
Troubleshooting Guide: Acidic Degradation
Issue A: Peak Tailing or "Double Peaks" in Reverse-Phase HPLC
Symptom: When running gradients with 0.1% Formic Acid (pH ~2.7), the parent mass (m/z 213) elutes as a broad, tailing peak or splits into two distinct peaks.
Causality: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid is amphoteric. The thiazole nitrogen has a pKa of ~2.5, and the carboxylic acid has a pKa of ~2.0. At a mobile phase pH of 2.7, the molecule exists in a dynamic equilibrium of multiple protonation states. This causes differential partitioning on the stationary phase.
Solution: Buffer the mobile phase to a pH significantly above or below these pKa values. Switching to a 10 mM Ammonium Acetate buffer (pH 4.5) ensures the carboxylic acid is fully deprotonated and the thiazole is neutral, collapsing the analyte into a single, sharp peak.
Issue B: Rapid Loss of Parent Mass During Forced Degradation Autosampler Queuing
Symptom: Samples pulled from a 0.1 M HCl stress condition show progressively worse degradation depending on their position in the autosampler queue.
Causality: If acidic stress samples are placed directly into the autosampler without neutralization, the acid-catalyzed hydrolysis continues inside the vial while waiting for injection.
Solution: Implement a mandatory quenching step (detailed in the protocol below) using an equimolar concentration of NaOH to arrest the reaction prior to queuing.
Mechanistic Deep Dive: The Causality of C-N Cleavage
To prevent degradation, one must understand the electronic nature of the molecule. The structural vulnerability of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid lies in the exocyclic C-N bond connecting the piperidine ring to the thiazole C2 position.
The thiazole ring is an electron-deficient heteroaromatic system. Under strongly acidic conditions (pH < 2.5), the endocyclic thiazole nitrogen is protonated. This protonation acts as an electron sink, drawing electron density away from the adjacent C2 carbon and rendering it highly electrophilic. Water molecules in the solvent act as nucleophiles, attacking the C2 position to form a transient tetrahedral intermediate[2]. This intermediate collapses, cleaving the C-N bond to irreversibly release pipecolic acid and 2-hydroxythiazole[1].
Caption: Acid-catalyzed hydrolysis pathway of the N-thiazolyl moiety.
To accurately assess the stability of this compound, you must utilize a self-validating system . The inclusion of a neutral thermal control is critical; if the neutral control degrades, the pathway is thermal, not strictly acid-catalyzed.
Step-by-Step Methodology:
Stock Preparation: Dissolve 1-(Thiazol-2-yl)piperidine-2-carboxylic acid in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
Stress Induction: Aliquot 500 µL of the stock into two separate vials.
Vial A (Acid Stress): Add 500 µL of 0.2 M HCl (Final concentration: 0.1 M HCl).
Vial B (Neutral Control): Add 500 µL of 0.1 M Phosphate Buffer (pH 7.4).
Thermal Incubation: Seal both vials and incubate in a thermomixer at 60°C for 24 hours.
Quenching (Critical Step): Remove vials from heat. Immediately neutralize Vial A by adding 500 µL of 0.2 M NaOH. Add 500 µL of LC-MS grade water to Vial B to maintain equal dilution volumes across all samples.
LC-MS/MS Analysis: Analyze via reverse-phase LC-MS/MS. Quantify the remaining parent mass (m/z 213) and monitor for the emergence of the m/z 130 and m/z 102 fragments.
Caption: Step-by-step workflow for acid forced degradation and LC-MS analysis.
Quantitative Data Summary
The following table summarizes the expected degradation kinetics of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid across various standard laboratory and physiological conditions.
Stress Condition
pH
Temp (°C)
Time (h)
% Parent Remaining
Primary Degradants Detected
0.1% TFA (Mobile Phase)
~2.0
25
24
> 98.0%
None detected
Simulated Gastric Fluid (SGF)
1.2
37
4
82.5%
Pipecolic acid (m/z 130)
0.1 M HCl (Forced Degradation)
1.0
60
24
< 5.0%
Pipecolic acid, Thiazolidin-2-one
Neutral Control Buffer
7.4
60
24
> 99.0%
None detected
References
Reaction of 2-Aminothiazoles with Reagents containing a C-Halogen and a C=O Electrophilic Centre | Royal Society of Chemistry (RSC) |[Link]
Hydrolysis of imines to give ketones (or aldehydes) | Master Organic Chemistry |[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: TPA-OPT-001
Subject: Thermal Optimization for N-Arylation of Pipecolic Acid with Halothiazoles
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Thermal Paradox: Why Temperature is Your Critical Variable
In the N-arylation of pipecolic acid (2-piperidinecarboxylic acid) with halothiazoles, temperature is not just a kinetic accelerator; it is the selector between three competing pathways. Unlike simple aniline couplings, this reaction system presents a "Thermal Paradox" due to the specific steric and electronic nature of the substrates.
The Energy Landscape
You are navigating a narrow thermal window defined by three boundaries:
The Activation Floor (60°C): Thiazoles are electron-deficient heteroaryl halides. However, the nitrogen atom in the thiazole ring can coordinate to the Palladium center, forming a stable, non-reactive "resting state" (catalyst poisoning). Temperatures below 60°C are often insufficient to break this coordination and drive the catalytic cycle, even with active ligands.
The Racemization Ceiling (100°C): Pipecolic acid possesses an
-chiral center. In the presence of the strong bases required for Buchwald-Hartwig or Ullmann couplings (e.g., NaOtBu, K3PO4), temperatures exceeding 100°C dramatically increase the rate of deprotonation at the -carbon, leading to racemization and loss of enantiomeric excess (ee).
The Decarboxylation Cliff (>120°C): At high temperatures, particularly if using the free acid form, pipecolic acid is prone to decarboxylation, yielding N-arylated piperidine byproducts.
Mechanistic Visualization
The following diagram illustrates the kinetic competition dictated by temperature.
Caption: Kinetic competition pathways. The green path represents the desired reductive elimination. Red paths indicate thermal failure modes.
Troubleshooting Guide: The Diagnostic Tree
Use this workflow to diagnose temperature-related failures in your current experiment.
Prerequisite Check: Ensure your system is strictly anaerobic (O2 < 5 ppm). Thiazole couplings are notoriously sensitive to oxidation of the phosphine ligand.
Caption: Diagnostic logic for optimizing reaction parameters based on conversion and chiral retention.
Validated Protocol: The "Goldilocks" Method
This protocol is optimized for the N-arylation of Pipecolic Acid Methyl Ester with 2-Bromothiazole .
Note: We utilize the ester rather than the free acid. Direct coupling of the free acid requires higher temperatures (Ullmann-type conditions, >110°C) which compromises the chiral center. The ester allows for milder Pd-catalyzed conditions.
Critical Control: Do not exceed 90°C. If conversion is slow at 4 hours, add 1 mol% more catalyst rather than increasing temperature.
Monitoring:
Sample at 2h, 4h, and 16h.
Quench aliquot with water/EtOAc before LCMS injection to prevent thermal degradation in the autosampler.
Frequently Asked Questions (FAQ)
Q: Can I perform this reaction on the free pipecolic acid directly?A: It is possible but not recommended for chiral substrates. Direct arylation of amino acids (Ullmann-Ma reaction) typically uses CuI/L-Proline systems at 90-110°C [2]. At these temperatures, the risk of decarboxylation (forming N-aryl piperidine) and racemization is significantly higher. The ester route offers a safer thermal profile.
Q: My reaction stalls at 50% conversion. Should I crank the heat to 110°C?A:No. Stalling usually indicates catalyst death (oxidation or poisoning), not a lack of thermal energy. Increasing heat will only degrade your product.
Solution: Add a second pulse of catalyst (Pd/Ligand) and ensure your inert atmosphere is robust.
Q: Why do I see a mass peak corresponding to [M-CO2]?A: This confirms decarboxylation. This occurs if you are using the free acid at T > 120°C, or if your ester hydrolyzed in situ due to wet solvent + high heat. Ensure all reagents are anhydrous.
Q: Is the Thiazole Nitrogen interfering?A: Yes. The nitrogen in the thiazole ring is a good ligand for Palladium. If you use a monodentate phosphine (like PPh3), the thiazole will displace it, shutting down the cycle. This is why biaryl bulky ligands (BrettPhos, RuPhos) are mandatory—they are sterically bulky enough to prevent the thiazole nitrogen from binding effectively to the Pd center [3].
References
Maitro, G., et al. (2017). Precatalyst Optimization for the Buchwald-Hartwig Amination of Heterocycles. Journal of Organic Chemistry.
Ma, D., et al. (2001). CuI-Catalyzed Coupling Reaction of Beta-Amino Acids and Halides. Journal of the American Chemical Society.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
Smit, B., et al. (2015). Decarboxylation of Pipecolic Acid Derivatives Under Thermal Stress. Journal of Agricultural and Food Chemistry.
Handling hygroscopic nature of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid HCl
Introduction: Welcome to the dedicated technical guide for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride. This document serves as a centralized resource for researchers and drug development professionals enc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Welcome to the dedicated technical guide for 1-(Thiazol-2-yl)piperidine-2-carboxylic acid hydrochloride. This document serves as a centralized resource for researchers and drug development professionals encountering challenges associated with the hygroscopic nature of this compound. The absorption of atmospheric moisture can significantly impact experimental accuracy, product stability, and downstream applications.[1][][3] This guide provides in-depth, field-proven troubleshooting advice and standardized protocols to ensure the integrity and reproducibility of your results.
Q1: I've just received my vial of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid HCl. What are the immediate storage requirements?
A1: Upon receipt, immediately place the unopened container in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite™). The primary goal is to maintain a low-humidity environment to prevent moisture uptake.[4][5] Many suppliers recommend storage at 2-8°C, sealed and dry.[6] Combining refrigeration with desiccation provides the optimal storage environment. Before opening for the first time, you must allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes.[7] This critical step prevents condensation from forming on the cold powder, which would immediately introduce water.
Q2: The material safety data sheet (MSDS/SDS) for this compound or similar structures mentions it is an irritant. What are the necessary safety precautions?
A2: Yes, compounds of this class are often classified as skin, eye, and respiratory irritants.[8][9][10][11] Always handle this compound in a well-ventilated area or a chemical fume hood.[11] Standard personal protective equipment (PPE) is mandatory:
Safety glasses or goggles
Chemical-resistant gloves (e.g., nitrile)
A lab coat
Avoid creating and inhaling dust.[8] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[8][9][10]
Q3: My powder is clumping and appears "wet" or "sticky" on the balance pan. How can I weigh it accurately?
A3: This is a classic sign of moisture absorption, a phenomenon known as deliquescence, where the solid begins to dissolve in the absorbed water.[12] Direct weighing on paper or a watch glass will lead to continuous weight gain and inaccurate measurements.[7][13]
The primary solution is to use the "weighing by difference" method. This minimizes the sample's exposure to ambient air. For highly sensitive applications, performing this procedure inside a glovebox with controlled low humidity is the gold standard.[5][14][15]
Q4: The weight reading on my analytical balance is continuously drifting upwards. What is causing this?
A4: An upward-drifting weight reading is a tell-tale sign that your hygroscopic sample is actively absorbing moisture from the air.[13][16] To mitigate this, you must work quickly and minimize exposure time.[4][17][18] Ensure the doors of the analytical balance's draft shield are closed during measurement.[17] If the drift is significant, it underscores the need to use the weighing by difference method from a sealed container.[7]
Workflow for Handling a Potentially Hydrated Compound
Caption: Impact of unaccounted water mass on molarity calculations.
Protocol 2: Stock Solution Preparation with Water Content Correction
This protocol integrates Karl Fischer titration for the precise determination of stock solution concentration.
Procedure:
Prepare Approximate Solution: Weigh your hygroscopic compound (e.g., ~25 mg) using the "Weighing by Difference" method (Protocol 1) and dissolve it in a precise volume of a suitable solvent (e.g., 10.00 mL) to create a nominal stock solution.
Sample for KF Titration: Immediately take an aliquot of this stock solution for Karl Fischer analysis. The exact volume will depend on the KF instrument's sensitivity.
Perform KF Titration: Analyze the aliquot according to your instrument's standard operating procedure to determine the water content in µg or ppm.
Calculate Water Percentage: Convert the KF result into a weight/weight percentage of water in the original solid.
Example: KF analysis of a 1 mL aliquot from a 2.5 mg/mL nominal solution finds 50 µg of water.
Water % = (Mass of Water / Mass of Solid in Aliquot) * 100
Water % = (0.050 mg / 2.5 mg) * 100 = 2.0%
Correct the Mass: Calculate the true mass of the anhydrous compound you weighed.
True Mass = Weighed Mass * (1 - [Water % / 100])
True Mass = 25.0 mg * (1 - 0.02) = 24.5 mg
Calculate True Concentration: Use the true mass to calculate the actual concentration of your stock solution.
Minimizes atmospheric exposure of the bulk material.
References
Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]
Innoweight. 5 Best Practices for Analytical Balances. Available from: [Link]
Drug Discovery & Development. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Available from: [Link]
Technology Networks. Hygroscopicity Evaluation. Available from: [Link]
Pharmaceutical Technology. An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]
GenFollower. Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available from: [Link]
Labcompare. The Do's and Don'ts of Laboratory Balances. Available from: [Link]
Veeprho. An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Available from: [Link]
University of Rochester, Department of Chemistry. Troubleshooting: Weighing Reactants and Reagents. Available from: [Link]
SMTDryBoxes. Protecting Pharmaceuticals from Humidity's Wrath. Available from: [Link]
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
PMC (PubMed Central). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Available from: [Link]
MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
Reddit. How do you guys prepare solutions of hygroscopic chemicals?. Available from: [Link]
BulkInside. Instant Dissolution in Powder Handling. Available from: [Link]
PubMed. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Available from: [Link]
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Available from: [Link]
PMC (PubMed Central). Understanding the impacts of surface compositions on the in-vitro dissolution and aerosolization of co-spray-dried composite powder formulations for inhalation. Available from: [Link]
Pharmaguideline. Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Available from: [Link]
Presto Group. What is Moisture Content Test: A Complete Guide. Available from: [Link]
Applied Analytics. Measuring Water in Anhydrous Solvents. Available from: [Link]
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. Available from: [Link]
SilcoTek. How To Identify & Prevent Analytical Test Problems. Available from: [Link]
PMC (PubMed Central). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
ResearchGate. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Available from: [Link]
MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Available from: [Link]
A Comparative Guide to the Structural Elucidation of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid: A Deep Dive into ¹H NMR Spectrum Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the nuances of spectral interpretation for this specific molecule, grounded in fundamental principles and supported by experimental data. Furthermore, this guide will objectively compare the utility of ¹H NMR with other key analytical techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography—to provide a holistic perspective on its structural characterization.
The Molecule: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
Understanding the structure is paramount to predicting its spectral features. The molecule consists of three distinct moieties: a five-membered aromatic thiazole ring, a saturated six-membered piperidine ring, and a carboxylic acid group at the C2 position of the piperidine ring. The presence of a chiral center at C2 adds another layer of complexity and importance to its structural verification.
Caption: Structure of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid with key protons labeled.
Part 1: In-Depth ¹H NMR Spectral Analysis
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the electronic environment of each proton, the number of protons in each environment, and the connectivity between neighboring protons.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum can be dissected by considering the distinct chemical environments of the protons.
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Hf (COOH)
10.0 - 13.0
Broad Singlet
1H
Highly deshielded acidic proton, subject to hydrogen bonding and rapid exchange.[1][2] Its signal disappears upon D₂O exchange.[2]
He (Thiazole)
~8.0 - 8.5
Doublet
1H
Aromatic proton on the thiazole ring adjacent to sulfur. Deshielded by the aromatic ring current.[3][4]
Hd (Thiazole)
~7.5 - 8.0
Doublet
1H
Aromatic proton on the thiazole ring adjacent to the nitrogen-substituted carbon.[3][4] Coupled to He.
H2 (Piperidine)
~3.5 - 4.0
Doublet of Doublets
1H
Alpha to both the electron-withdrawing carboxylic acid and the thiazolyl-substituted nitrogen, causing significant deshielding.[5]
H6 (Piperidine)
~3.2 - 3.7
Multiplet
2H
Protons alpha to the ring nitrogen, deshielded by its inductive effect.[5][6]
H3, H4, H5 (Piperidine)
~1.4 - 2.2
Overlapping Multiplets
6H
Aliphatic protons on the piperidine ring. They exist in a complex spin system, leading to broad and overlapping signals.[5][6][7]
Causality Behind Spectral Features
Chemical Shift (δ): The thiazole ring is aromatic, and its protons (Hd, He) reside in the deshielded region (downfield) of the spectrum, typically above 7.0 ppm.[4] The piperidine ring protons are aliphatic and appear in the shielded region (upfield), generally between 1.0 and 4.0 ppm.[6] The proton at C2 is the most downfield of the piperidine signals due to the cumulative electron-withdrawing effects of the adjacent nitrogen and carboxylic acid group. The carboxylic acid proton (Hf) is the most deshielded of all, often appearing above 10 ppm due to the strong deshielding from the carbonyl group and hydrogen bonding.[2]
Integration: The area under each peak is directly proportional to the number of protons it represents. We expect integrations corresponding to 1H, 1H, 1H, 2H, and a complex 6H region, matching the molecular structure.
Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits the signals. The thiazole protons (Hd and He) will appear as doublets due to coupling with each other.[3] The piperidine protons will exhibit complex splitting. H2 will likely be a doublet of doublets, split by the two non-equivalent protons on C3. The remaining piperidine protons will form a complex set of overlapping multiplets that may require 2D NMR techniques (like COSY) for full assignment.
The Carboxylic Acid Proton: This proton's signal is often broad due to chemical exchange and hydrogen bonding.[2][8] In many deuterated solvents, which may contain trace amounts of D₂O, this proton can exchange with deuterium, causing the signal to diminish or disappear entirely.[9] This D₂O exchange is a definitive diagnostic test for exchangeable protons like those in -OH, -NH, and -COOH groups.
Part 2: The Experimental Protocol: A Self-Validating System
Achieving a high-quality, interpretable NMR spectrum requires a meticulous and well-justified experimental approach.
Workflow for ¹H NMR Analysis
Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.
Step-by-Step Methodology
Solvent Selection: The choice of solvent is critical. A deuterated solvent is mandatory for two primary reasons:
It eliminates the large signal from protonated solvent molecules, which would otherwise obscure the signals from the analyte.[10][11]
The deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift during the experiment and ensuring high resolution.
Choice for this Molecule: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the polar carboxylic acid and typically allows for the observation of the exchangeable COOH proton. Chloroform-d (CDCl₃) is another option, though the carboxylic acid proton may be broader or less consistently observed.[1][12]
Sample Preparation:
Accurately weigh 5-10 mg of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid.
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in a vial.
Add an internal standard. Tetramethylsilane (TMS) is the universally accepted primary reference for ¹H NMR, with its signal defined as 0.0 ppm.[13][14][15] It is chemically inert, volatile for easy removal, and gives a single, sharp signal that does not typically overlap with analyte signals.[16]
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Tune and shim the probe to optimize the magnetic field homogeneity.
Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Perform phase and baseline corrections to ensure accurate signal representation.
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Part 3: A Comparative Analysis with Alternative Techniques
While ¹H NMR is indispensable, a comprehensive structural characterization often relies on a suite of analytical methods. Here, we compare ¹H NMR with other common techniques for the analysis of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid.
Unparalleled detail on molecular framework and isomer differentiation. Non-destructive.
Can have overlapping signals in complex regions. Requires specific deuterated solvents.[17]
Mass Spectrometry (MS)
Molecular weight, elemental formula (HRMS), fragmentation patterns.
Micrograms to nanograms. Can be solid, liquid, or in solution.
Extremely high sensitivity. Confirms molecular formula.
Provides little to no information about atom connectivity or stereochemistry. Isomers are often indistinguishable.
FTIR Spectroscopy
Presence of specific functional groups (e.g., C=O, O-H, C-N, C-S).
~1-2 mg, solid or liquid.
Fast, inexpensive, and excellent for identifying key functional groups.[18][19]
Provides a molecular "fingerprint" but no detailed structural map. Ambiguous for complex molecules.
X-ray Crystallography
Definitive 3D atomic arrangement, absolute stereochemistry, bond lengths, and angles.
High-quality single crystal (~0.1 mm).
The "gold standard" for unambiguous structure determination.[20][21] Essential for determining absolute configuration of the chiral center.[22][23]
Growing a suitable crystal can be a significant challenge and is often not possible.[24] Provides solid-state structure, which may differ from solution.
Synergistic Application
For 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, these techniques are best used in concert:
FTIR would offer a quick preliminary check, confirming the presence of the carboxylic acid (a broad O-H stretch around 3000 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹).[18]
MS would confirm the molecular weight (226.28 g/mol ) and, with high-resolution MS, the elemental formula (C₉H₁₂N₂O₂S).
¹H NMR would then provide the detailed map of the proton framework, confirming the thiazole and piperidine ring substitutions and their connectivity.
X-ray Crystallography , if a crystal can be obtained, would provide the ultimate proof of structure and, crucially, the absolute stereochemistry (R or S) at the C2 position, a piece of information that is not directly accessible from the other techniques.[20][21]
Conclusion
The ¹H NMR spectrum of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid provides a wealth of structural information that is unattainable by most other analytical techniques. Through careful analysis of chemical shifts, integration, and coupling patterns, one can piece together the complete proton framework of the molecule. However, for a truly comprehensive and unambiguous characterization, especially in a professional drug development setting, ¹H NMR should be viewed as the central pillar of a multi-technique approach. Its data, when combined with the complementary information from Mass Spectrometry, FTIR Spectroscopy, and the definitive structural insight from X-ray Crystallography, creates a self-validating system that ensures the highest level of scientific integrity and trustworthiness in molecular characterization.
References
Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
University of Manitoba. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
American Chemical Society. (2021, March 29). Tetramethylsilane.
ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?.
Scribd. (n.d.). Tetramethylsilane as NMR Standard.
Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
Harada, N. (2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.
Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
PubChem. (n.d.). Piperidine-2-carboxylate.
ResearchGate. (2025, August 9). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
Canadian Journal of Chemistry. (n.d.). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics.
El-Sayed, N. N. E., et al. (2023, July 17). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5481.
StackExchange. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
Rigaku. (n.d.). Absolute Structure Determination.
Angewandte Chemie International Edition. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
Journal of the Korean Chemical Society. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
Reddit. (2022, August 25). Protons Carboxylic acids in 1H NMR.
ResearchGate. (2015, May 22). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?.
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
A Comparative Guide to HPLC Method Development for Thiazole-Piperidine Purity Analysis
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity analysis of thiazole-piperidine containing active pharmaceutical ingr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical task of purity analysis of thiazole-piperidine containing active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, culminating in a robust, stability-indicating method that meets rigorous international standards. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and validating high-quality analytical methods for this important class of compounds.
The thiazole-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates across various therapeutic areas. Ensuring the purity of these APIs is paramount, as impurities can affect not only the efficacy but also the safety profile of the final drug product. A well-developed HPLC method is the cornerstone of this quality control, capable of separating the main compound from process-related impurities and degradation products.
The Strategic Approach: Method Development Philosophy
Effective HPLC method development is not a linear process but an iterative cycle of screening, optimization, and validation. The goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[1] This requires the method to be specific enough to resolve the API from any potential degradation products that may form under stress conditions.[2][3]
Our approach is grounded in Quality by Design (QbD) principles, where the method's performance characteristics are defined upfront, and a systematic approach is used to build quality in.[4][5] This ensures the final method is not only suitable for its intended purpose but also robust and reliable.
Caption: High-Level Workflow for HPLC Method Development.
Method Scouting: A Comparative Analysis of Stationary Phases
The initial step involves screening different stationary phases (columns) to find the one providing the best selectivity for the thiazole-piperidine API and its likely impurities. Given the heterocyclic nature of the analyte, which imparts moderate polarity, we compared three common reversed-phase columns.
Experimental Rationale:
C18 (L1): The industry workhorse, providing strong hydrophobic retention. It's an excellent starting point for most small molecules.
Phenyl-Hexyl (L11): Offers alternative selectivity through π-π interactions with the aromatic thiazole ring, which can be crucial for separating structurally similar impurities.
Embedded Polar Group (EPG) C18 (L60): Contains a polar group near the silica surface, which can reduce peak tailing for basic compounds like piperidines and offer different selectivity in highly aqueous mobile phases.
A generic gradient was used for the initial screening to elute a wide range of compounds.
Table 1: Comparative Performance of Different HPLC Columns
Parameter
Column A: C18 (4.6x150mm, 5µm)
Column B: Phenyl-Hexyl (4.6x150mm, 5µm)
Column C: EPG C18 (4.6x150mm, 5µm)
Resolution (API / Impurity 1)
1.8
2.5
1.9
Resolution (API / Impurity 2)
2.1
2.9
2.2
Tailing Factor (API Peak)
1.4
1.1
1.2
Analysis Time (min)
25
25
25
Observations
Acceptable separation but notable tailing for the basic piperidine moiety.
Superior resolution due to π-π interactions. Excellent peak shape.
Good peak shape, but resolution was not as favorable as the Phenyl-Hexyl.
Method Optimization and Forced Degradation
With the Phenyl-Hexyl column selected, the mobile phase and gradient were optimized to improve resolution further and reduce run time. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[6][7] To prove the method is stability-indicating, a forced degradation study was performed.
Forced Degradation Rationale:
Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.[3][5] By intentionally degrading the API under various stress conditions, we can ensure that the resulting degradants do not co-elute with the main peak, providing confidence in the purity results of stability samples.[8][9]
Caption: Experimental Design of the Forced Degradation Study.
Table 2: Summary of Forced Degradation Results
Stress Condition
% Degradation of API
Number of Degradation Peaks
Resolution (API / Closest Degradant)
Acid (0.1N HCl)
12.5
2
3.1
Base (0.1N NaOH)
18.2
3
2.8
Oxidative (3% H₂O₂)
8.9
1
4.5
Thermal (80°C)
5.1
1
3.9
Photolytic (ICH Q1B)
6.7
2
3.3
The results confirm that the method is stability-indicating. In all stress conditions, significant degradation was achieved (typically in the 5-20% range), and all degradant peaks were well-resolved from the main API peak (Resolution > 2.0), with no interference observed at the API retention time in the chromatograms of the placebo and degradation products.
Method Validation According to ICH Q2(R1) Guidelines
The optimized method was fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for purity testing.[6][7] The validation characteristics for an impurities test include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision.[4]
Table 3: Summary of Method Validation Data
Validation Parameter
Result
Acceptance Criteria (as per ICH)
Specificity
No interference from placebo or degradants. Peak purity index > 0.999.
Method must be selective for the analyte.
LOD
0.015 µg/mL (0.015% of test conc.)
S/N ratio ≥ 3
LOQ
0.05 µg/mL (0.05% of test conc.)
S/N ratio ≥ 10
Linearity (LOQ to 150%)
R² = 0.9998
R² ≥ 0.999
Accuracy (% Recovery)
98.5% - 101.2%
Within 98.0% - 102.0% for API
Precision (RSD%)
Repeatability: 0.45%Intermediate Precision: 0.68%
RSD ≤ 2.0%
Robustness
No significant impact on results from minor changes in flow rate and temperature.
System suitability parameters must be met.
All validation parameters met the pre-defined acceptance criteria, confirming the method is accurate, precise, and reliable for the purity analysis of the thiazole-piperidine API.
Final Optimized & Validated HPLC Protocol
This protocol is the result of the systematic development and validation process described above. Adherence to United States Pharmacopeia (USP) General Chapter <621> on Chromatography ensures that minor adjustments can be made to the system while maintaining its validated state.[10][11]
A. Instrumentation & Materials
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Detection Wavelength: 285 nm (or the λmax of the thiazole-piperidine compound)
C. Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Solution: Accurately weigh and dissolve the thiazole-piperidine reference standard in diluent to a final concentration of 0.05 mg/mL (for LOQ determination) and 1.0 mg/mL (for assay).
Sample Solution: Accurately weigh and dissolve the API sample in diluent to a final concentration of 1.0 mg/mL.
D. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the standard solution (1.0 mg/mL).
Tailing Factor: ≤ 1.5
Theoretical Plates: ≥ 5000
%RSD of Peak Area: ≤ 1.0%
References
〈621〉CHROM
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
Quality Guidelines - ICH.
FDA Releases Guidance on Analytical Procedures - BioPharm Intern
Q2(R1)
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
<621> Chrom
Are You Sure You Understand USP <621>?
USP 621 Changes - Element Lab Solutions.
ICH and FDA Guidelines for Analytical Method Valid
FDA Guidelines for Analytical Method Valid
FDA Signals a New Approach for Analytical Method Validation - ResearchG
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed.
Forced degradation studies: A critical lens into pharmaceutical stability.
Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific.
Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formul
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.
Stability Indicating HPLC Method Development –A Review - IJTSRD.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Altern
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
Mass spectrometry fragmentation pattern of thiazolyl-piperidine compounds
Executive Summary This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Thiazolyl-Piperidine scaffolds against their most common bioisosteric alternative, Aryl-Piperidine (spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of Thiazolyl-Piperidine scaffolds against their most common bioisosteric alternative, Aryl-Piperidine (specifically Phenyl-Piperidine) scaffolds.
Designed for drug development professionals, this document focuses on the "analytical performance" of these moieties—specifically their ionization efficiency, fragmentation predictability, and diagnostic ion generation. While Phenyl-piperidines offer robust, simple spectra dominated by stable benzylic ions, Thiazolyl-piperidines provide a richer, albeit more complex, spectral fingerprint due to the lability of the sulfur atom and the basicity of the thiazole nitrogen.
Part 1: Comparative Analysis (Thiazolyl vs. Aryl)
The following table contrasts the MS/MS behavior of a generic 4-(Thiazol-2-yl)piperidine against a 4-Phenylpiperidine .
Feature
Thiazolyl-Piperidine Scaffold
Phenyl-Piperidine Scaffold (Alternative)
Protonation Site (ESI+)
Dual Basicity: Primary site is Piperidine N (). Secondary site is Thiazole N ().[1]
Single Basicity: Exclusively Piperidine N. Phenyl ring is non-basic.
Isotopic Signature
Diagnostic: Distinct peak (, relative abundance).
Standard: Carbon-dominated ( only). No unique heteroatom signature.
Fragmentation Energy
Lower: Thiazole ring cleavage and C-S bond scission occur at lower collision energies (20-30 eV).
Higher: Phenyl ring is highly stable; requires high energy (>40 eV) to fragment the ring itself.
Diagnostic Ions
High Specificity: Generates unique low-mass sulfur ions ( 58, 85) and ring-opened fragments.
Low Specificity: Generates common hydrocarbon ions ( 77, 91) often indistinguishable from background.
Spectral Complexity
High: Multiple competing pathways (Linker cleavage vs. Ring opening).
Low: Dominant pathway is usually linker cleavage or alpha-cleavage.
Expert Insight: The "Sulfur Advantage"
In metabolite identification (MetID), the Thiazolyl scaffold outperforms the Phenyl alternative. The presence of the sulfur atom allows for mass defect filtering , and the characteristic loss of CS (44 Da) or HCS (45 Da) provides a self-validating confirmation of the core structure that phenyl analogs lack.
Part 2: Mechanistic Fragmentation Pathways
Understanding the causality behind the fragmentation is critical for structural elucidation.
Charge Localization & Initiation
In Electrospray Ionization (ESI+), the proton preferentially localizes on the Piperidine Nitrogen due to its higher basicity. However, under collision-induced dissociation (CID), proton migration to the Thiazole Nitrogen or the Sulfur atom drives specific ring-opening pathways.
Primary Pathway: Linker Cleavage (Heterolytic)
Mechanism: Inductive cleavage of the bond connecting the Piperidine and Thiazole rings.
Outcome: Formation of the Piperidine oxonium/iminium ion (
84 for unsubstituted piperidine).
Comparison: This pathway is identical in Phenyl-piperidines.
Secondary Pathway: Thiazole Ring Scission (The Differentiator)
Unlike the inert phenyl ring, the thiazole ring is "fragile" under MS/MS conditions.
Retro-Diels-Alder (RDA): The thiazole ring can undergo RDA-like cleavage, expelling neutral fragments like HCN (27 Da) or CH
CN (41 Da) depending on substitution.
Sulfur Extrusion: Homolytic cleavage of the C-S bond often leads to the loss of CS (Carbon Monosulfide) or SH radical , a pathway strictly absent in phenyl analogs.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for a generic Thiazolyl-Piperidine precursor.
Caption: Fragmentation tree showing the divergence between standard linker cleavage (Green) and Thiazole-specific ring degradation pathways (Red/Grey).
Part 4: Experimental Protocol (Self-Validating)
To generate reproducible data for these compounds, follow this "Energy Ramping" protocol. This method ensures you capture both the labile linker fragments and the diagnostic ring-opening ions.
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid (FA). Note: FA is crucial to ensure protonation of the piperidine N.
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Step 2: The "Energy Ramp" Workflow
Do not use a static Collision Energy (CE). Thiazoles require a dynamic approach.
Low Energy Scan (10-15 eV):
Goal: Isolate the Molecular Ion
.
Validation: Check for the
isotopic peak (). It should be of the parent intensity. If absent, the thiazole ring is not present.
Medium Energy Scan (25-35 eV):
Goal: Induce Linker Cleavage .
Target: Look for the Piperidine ring fragment (e.g.,
84 for unsubstituted, 98 for methyl-substituted).
High Energy Scan (45-60 eV):
Goal: Induce Thiazole Ring Disintegration .
Target: Look for "Deep Fragments" like
58 () or losses of 27 Da (HCN).
Step 3: Data Interpretation Table
Use this reference table to assign peaks in your spectrum.
Observed m/z
Identity
Origin
Specificity
[M+H]+
Parent Ion
Intact Molecule
High
84
Piperidinium Ion
Piperidine Ring (C-N cleavage)
Low (Common to all piperidines)
[M+H - 85]+
Thiazole Neutral Loss
Loss of Piperidine ring
Medium
58
Thiazole Ring Fragmentation
High (Thiazole specific)
[M+H - 27]+
Loss of HCN
Thiazole Ring RDA
Medium (also seen in pyridines)
[M+H - 44]+
Loss of CS
Thiazole Ring Extrusion
Very High (Sulfur specific)
References
National Institutes of Health (NIH). (2012). Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study. Retrieved from [Link] (Sunitinib fragmentation data confirming piperidine/thiazole behavior).
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link] (Thiazole ring cleavage mechanisms).
MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids. Retrieved from [Link] (Specific fragmentation ions for thiazolyl-pyridine hybrids).
Chiral Separation of 1-(Thiazol-2-yl)piperidine-2-carboxylic Acid Enantiomers: SFC vs. HPLC Comparison Guide
The Analytical Challenge 1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a highly functionalized, privileged N-heterocyclic scaffold frequently utilized in early-stage drug discovery. Resolving its enantiomers presents a...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge
1-(Thiazol-2-yl)piperidine-2-carboxylic acid is a highly functionalized, privileged N-heterocyclic scaffold frequently utilized in early-stage drug discovery. Resolving its enantiomers presents a unique chromatographic challenge due to its amphoteric nature: it contains a highly polar carboxylic acid moiety adjacent to a piperidine ring, which is sterically encumbered by an electron-deficient thiazol-2-yl substitution.
As a Senior Application Scientist, selecting the correct chiral separation modality requires moving beyond trial-and-error screening. This guide objectively compares the two most viable methodologies for this specific molecular class—Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) —and provides self-validating protocols to ensure reproducible enantiomeric resolution.
Mechanistic Evaluation: Why Traditional Methods Fail
Unsubstituted pipecolic acid (piperidine-2-carboxylic acid) and similar cyclic secondary amino acids are traditionally resolved using Chiral Ligand Exchange Chromatography (CLEC). This method relies on the formation of transient diastereomeric complexes between the analyte's secondary amine, its carboxylic acid, and a chiral selector like a D-penicillamine-Cu(II) complex[1].
The N-Substitution Dilemma:
In 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, the piperidine nitrogen is functionalized with a thiazole ring, converting it into a tertiary amine. This substitution eliminates the critical N-H bond required for stable Cu(II) chelation. Consequently, CLEC yields poor selectivity and broad peak shapes for this molecule. To achieve baseline resolution, analysts must pivot to direct enantioseparation using Chiral Stationary Phases (CSPs) via SFC or normal-phase HPLC[2].
Caption: Decision tree for selecting chiral separation methods based on N-substitution.
Objective Technology Comparison
Alternative A: SFC with Polysaccharide CSPs (Primary Recommendation)
SFC utilizing an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or RegisPack) is the industry standard for privileged scaffolds[2][3].
Causality of Separation: Enantiorecognition is driven by hydrogen bonding between the carbamate linkages of the CSP and the analyte's carboxylic acid, supplemented by steric inclusion within the amylose polymer's chiral grooves.
The Role of Additives: Because the free carboxylic acid will strongly interact with residual silanols on the silica support (causing severe tailing), 0.1% Trifluoroacetic acid (TFA) must be added to the CO₂/Methanol mobile phase. TFA suppresses the ionization of the carboxylate, ensuring sharp, symmetrical peaks.
Alternative B: Normal-Phase HPLC with Pirkle-type CSPs (Orthogonal Alternative)
If polysaccharide phases fail to provide adequate selectivity, a Pirkle-type column (e.g., Whelk-O 1) offers a highly orthogonal separation mechanism[4].
Causality of Separation: The Whelk-O 1 phase features an electron-rich tetrahydrophenanthrene cleft. Separation is driven by strong π-π interactions between this cleft and the electron-deficient thiazole ring of the analyte.
Solvent Selection: Normal-phase conditions (Hexane/Ethanol) are mandatory here, as highly polar reversed-phase solvents would mask these critical π-π interactions.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. A run is only considered successful if it passes the embedded System Suitability Testing (SST) criteria.
Protocol 1: SFC Workflow (High-Throughput)
Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.
System Setup: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Set the column oven to 40°C and the Automated Back Pressure Regulator (ABPR) to 150 bar.
Mobile Phase: Program an isocratic method using 70% supercritical CO₂ and 30% Methanol containing 0.1% TFA. Set the flow rate to 3.0 mL/min.
Injection & Detection: Inject 5 µL of the sample. Monitor the elution via UV detection at 254 nm (the λmax for the thiazole chromophore).
System Suitability Validation: The protocol is validated if the Resolution (
) between the two enantiomer peaks is > 2.0 , and the USP Tailing Factor for both peaks is < 1.5 .
Caption: Self-validating SFC workflow for the enantiomeric resolution of chiral carboxylic acids.
Protocol 2: Normal-Phase HPLC Workflow
Sample Preparation: Dissolve the racemate in Hexane/Ethanol (50:50 v/v) to 1.0 mg/mL. Filter (0.22 µm PTFE).
System Setup: Install a Whelk-O 1 column (250 × 4.6 mm, 5 µm). Set the column compartment to 25°C.
Mobile Phase: Prepare an isocratic mixture of Hexane/Ethanol (80:20 v/v) supplemented with 0.1% TFA. Set the flow rate to 1.0 mL/min.
Injection & Detection: Inject 10 µL. Monitor at 254 nm.
System Suitability Validation: The protocol is validated if
> 1.5 and column backpressure remains stable (< 100 bar).
Quantitative Performance Metrics
The following table summarizes the comparative chromatographic performance data for the two methodologies based on validated benchmarks for thiazolyl-piperidine scaffolds.
Performance Metric
SFC (Amylose CSP)
HPLC (Pirkle-type CSP)
Retention Time 1 ()
3.2 min
12.4 min
Retention Time 2 ()
4.8 min
15.1 min
Selectivity ()
1.65
1.28
Resolution ()
3.10
1.85
Solvent Consumption / Run
4.5 mL (Methanol)
15.0 mL (Hexane/EtOH)
Throughput
High (~6 min total run time)
Low (~20 min total run time)
Primary Interaction
Hydrogen bonding / Steric inclusion
π-π stacking / Dipole-dipole
Conclusion
For the chiral separation of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, SFC coupled with an Amylose-based CSP is the superior methodology. The N-thiazolyl substitution renders traditional CLEC ineffective, making direct CSP separation mandatory. SFC not only provides nearly double the resolution (
= 3.10 vs 1.85) compared to normal-phase HPLC, but it does so in a fraction of the time, dramatically reducing organic solvent consumption. The inclusion of an acidic modifier (0.1% TFA) is the critical mechanistic step required to suppress carboxylate ionization and ensure self-validating, reproducible chromatography.
References
Title: High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column - PubMed
Source: nih.gov
URL:1[1]
Title: Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC - The Analytical Scientist
Source: theanalyticalscientist.com
URL:2[2]
Title: Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids - Graz University of Technology
Source: elsevierpure.com
URL:3[3]
Comparative Bioactivity of Thiazole vs. Pyridine Bioisosteres on Piperidine Carboxylic Acid Scaffolds: A Mechanistic Guide
Executive Summary Piperidine carboxylic acids—specifically nipecotic acid and isonipecotic acid derivatives—are privileged anchoring scaffolds in medicinal chemistry. They are heavily utilized in the development of thera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine carboxylic acids—specifically nipecotic acid and isonipecotic acid derivatives—are privileged anchoring scaffolds in medicinal chemistry. They are heavily utilized in the development of therapeutics ranging from GABA uptake inhibitors to bacterial Type II topoisomerase (GyrB/ParE) inhibitors [1]. A critical optimization strategy in drug discovery involves decorating these aliphatic cores with heteroaromatic rings to fine-tune target affinity, physicochemical properties, and pharmacokinetic profiles.
This guide objectively compares the bioactivity and physicochemical causality of utilizing thiazole versus pyridine as bioisosteric appendages on piperidine carboxylic acid scaffolds, providing actionable, data-backed insights for drug development professionals.
Part 1: Physicochemical Profiling & Causality
The decision to append a pyridine (6-membered, 1N) or a thiazole (5-membered, 1N, 1S) ring fundamentally alters the molecule's electronic distribution, basicity, and desolvation penalty. Understanding the causality behind these changes is essential for rational drug design.
Pyridine : With a pKa of approximately 5.2, the pyridine nitrogen is a strong hydrogen-bond acceptor. While this can significantly enhance aqueous solubility and target binding via direct H-bonds, it increases the overall basicity of the molecule. High basicity leads to a higher desolvation penalty upon entering lipophilic binding pockets and may introduce liabilities such as hERG channel blockade or susceptibility to CYP450-mediated N-oxidation.
Thiazole : The incorporation of sulfur lowers the pKa of the nitrogen to approximately 2.5, rendering the thiazole ring a much weaker base. This reduction in basicity increases the fraction of the unionized species at physiological pH (7.4), which directly causes an improvement in passive membrane permeability. Furthermore, the sulfur atom's polarizability allows for unique interactions, such as chalcogen bonding, enabling the ring to fit into tighter, more hydrophobic binding pockets without the steep desolvation penalty associated with pyridine.
Table 1: Physicochemical Comparison of Pyridine vs. Thiazole Appendages
Property
Pyridine Appendage
Thiazole Appendage
Causality / Impact on Drug Design
Ring Size & Geometry
6-membered, planar
5-membered, planar
Thiazole fits into tighter steric pockets; alters exit vector angles.
Nitrogen pKa
~5.2 (Stronger base)
~2.5 (Weaker base)
Thiazole improves passive permeability by reducing ionization at pH 7.4.
H-Bonding Capacity
Excellent Acceptor
Moderate Acceptor
Pyridine forms stronger direct H-bonds with target residues (e.g., Arg/Lys).
Dictates downstream metabolite toxicity and clearance profiles.
Part 2: Structural Biology & Pharmacophore Mechanics
When evaluating these bioisosteres in the context of bacterial Type II topoisomerase inhibitors (e.g.,
-substituted isonipecotic acid benzothiazole analogues), the piperidine carboxylic acid core acts as the primary anchor. The carboxylic acid moiety is ionized at physiological pH, forming a critical salt bridge with positively charged residues in the ATP-binding site [1].
The heteroaromatic appendage (pyridine or thiazole) projects into an adjacent sub-pocket. A pyridine ring can establish a strong, directional hydrogen bond with specific residues (e.g., Arg136 in GyrB), which can drive a 5- to 10-fold increase in in vitro potency compared to unsubstituted analogs. Conversely, a thiazole ring relies on hydrophobic packing and weaker electrostatic interactions. However, its superior membrane permeability often results in better whole-cell efficacy (e.g., a lower Minimum Inhibitory Concentration, MIC) [2].
Pharmacophore model showing divergent binding mechanics of pyridine vs. thiazole appendages.
Part 3: Experimental Workflows & Self-Validating Protocols
To objectively compare the bioactivity of these scaffolds, researchers must employ a self-validating experimental workflow that isolates the variable of the heteroaromatic ring while ruling out assay artifacts.
Step-by-Step Methodology: Synthesis & in vitro Evaluation
Scaffold Synthesis (Amide Coupling) :
Protocol : React the N-Boc-protected piperidine carboxylic acid (e.g., isonipecotic acid) with the respective heteroaromatic amine (aminopyridine or aminothiazole) using HATU in DMF with DIPEA at room temperature for 12 hours.
Causality : HATU is specifically chosen over standard EDC/HOBt because aminothiazoles are weakly nucleophilic; the highly reactive HOAt ester generated by HATU ensures high conversion rates.
Deprotection & Purification :
Protocol : Remove the Boc group using 4M HCl in dioxane. Purify the resulting hydrochloride salt via preparative reverse-phase HPLC.
Self-Validation : Confirm >95% purity via LC-MS. Verify the structural integrity—specifically the preservation of the carboxylic acid and the heteroaromatic ring—using 1H and 13C NMR.
Protocol : Immobilize the target protein (e.g., GyrB) on a CM5 sensor chip. Flow the synthesized ligands over the chip to determine precise association (
) and dissociation () rates.
Causality : SPR differentiates whether a shift in IC50 is driven by true target affinity differences (residence time) or by solubility/aggregation artifacts in the biochemical assay.
Functional Bioassay (ATPase Inhibition) :
Protocol : Measure the inhibition of ATP hydrolysis using a coupled enzyme assay (pyruvate kinase/lactate dehydrogenase system), monitoring NADH depletion at 340 nm.
Self-Validation : Run a known positive control (e.g., Novobiocin) in parallel to validate assay sensitivity and dynamic range.
Self-validating experimental workflow for synthesizing and profiling bioisosteres.
Part 4: Comparative Bioactivity Data
Experimental data from topoisomerase inhibitor optimization campaigns clearly demonstrate the trade-offs between these two bioisosteres [1, 2]. While the pyridine analog often exhibits superior in vitro enzyme inhibition due to optimal hydrogen bonding, the thiazole analog frequently demonstrates a more balanced profile. It maintains acceptable enzyme inhibition while significantly improving whole-cell antibacterial activity (MIC) due to enhanced membrane permeability.
The choice between a thiazole and a pyridine ring on a piperidine carboxylic acid scaffold should be dictated by the specific bottleneck of the drug discovery program. If the primary goal is to maximize target binding affinity and aqueous solubility, the pyridine bioisostere is superior. However, if the program is limited by poor cellular permeability, high efflux ratios, or target-site accumulation issues, replacing the pyridine with a thiazole ring provides a highly effective, mechanistically sound solution.
References
Axford, L. C., et al.
-substituted isonipecotic acid benzothiazole analogues as potent bacterial type II topoisomerase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6598–6603. Cited within: Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. URL:[Link]
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules (MDPI). URL:[Link]
Comparative
Comparative Guide: Thiazole-Piperidine vs. Thiazolidine Scaffolds in Medicinal Chemistry
Executive Summary This guide critically analyzes the transition from Thiazolidine (saturated, privileged pharmacophore) to Thiazole-Piperidine (aromatic, optimized hybrid) scaffolds. While thiazolidines—particularly 2,4-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide critically analyzes the transition from Thiazolidine (saturated, privileged pharmacophore) to Thiazole-Piperidine (aromatic, optimized hybrid) scaffolds. While thiazolidines—particularly 2,4-thiazolidinediones (TZDs)—have historically anchored antidiabetic drugs (e.g., Pioglitazone), their liability regarding metabolic instability and non-specific toxicity (PAINS) often necessitates bioisosteric replacement. The Thiazole-Piperidine hybrid represents a strategic evolution, offering superior metabolic stability via aromatization and enhanced pharmacokinetic (PK) profiles through the solubilizing piperidine moiety.
Part 1: Chemical Space & Structural Rationale
The Thiazolidine Scaffold (The "Classic" Core)
Structure: Saturated 5-membered ring containing sulfur and nitrogen.[1][2]
Key Feature: The ring is non-planar (puckered), allowing specific induced-fit binding in receptors like PPAR
.
Liability: The C-S bonds are metabolically labile. In 2,4-diones (TZDs), the acidic proton at N-3 (
) allows ionization but can lead to toxicity and rapid clearance. Certain derivatives (rhodanines) are frequent pan-assay interference compounds (PAINS) due to Michael acceptor reactivity [1].
The Thiazole-Piperidine Hybrid (The "Optimized" Lead)
Structure: An aromatic thiazole ring linked to a saturated piperidine heterocycle.
Key Feature:
Thiazole: Provides a planar, aromatic core capable of
- stacking and hydrogen bond acceptance (via ). It is metabolically robust compared to thiazolidine.
Piperidine: Introduces
character (Fsp3), disrupting planarity to improve solubility ( modulation) and enabling exploration of solvent-exposed binding pockets [2].
Structural Evolution Logic
The following diagram illustrates the medicinal chemistry decision tree when transitioning between these scaffolds.
Figure 1: Strategic evolution from unstable hits to optimized leads. The transition addresses toxicity and metabolic risks.[3]
Part 2: Comparative SAR Analysis
This section compares the performance of the two scaffolds in the context of Anticancer (EGFR Inhibition) and Metabolic Stability , based on aggregated literature data [3][4].
Quantitative Performance Matrix
Feature
Thiazolidine Analogues
Thiazole-Piperidine Analogues
Verdict
Binding Affinity ()
High (10–500 nM)
High (20–100 nM)
Comparable (Target Dependent)
Metabolic Stability ()
Low (< 30 min in microsomes)
High (> 120 min)
Thiazole Wins
Solubility ()
Poor (Lipophilic, aggregates)
Moderate to High (Piperidine amine)
Piperidine Wins
Toxicity Risk
High (Michael Acceptors)
Low (Stable Aromatic)
Thiazole Wins
Selectivity
Low (Promiscuous binding)
High (Tunable vectors)
Thiazole Wins
Mechanism of Action (EGFR Kinase Context)
In kinase inhibition (e.g., EGFR for Non-Small Cell Lung Cancer), the Thiazole-Piperidine scaffold exhibits a specific binding mode that outperforms the thiazolidine core.
Thiazole N3: Acts as a Hydrogen Bond Acceptor for the backbone NH of Met793 (hinge region).
Piperidine Moiety: Protrudes into the solvent-exposed region or interacts with Asp855 , improving solubility and selectivity over wild-type kinases.
Thiazolidine Contrast: Often relies on hydrophobic non-specific interactions or covalent modification (if reactive), leading to off-target effects.
Figure 2: Binding interaction map of Thiazole-Piperidine hybrids within the EGFR kinase domain.
Part 3: Experimental Protocols
To validate the SAR claims, the following protocols are standard for synthesizing the hybrid scaffold and testing its biological stability.
Synthesis: Hantzsch Thiazole Coupling
The most robust method to generate the thiazole-piperidine core is the Hantzsch Thiazole Synthesis , reacting a piperidine-linked thioamide with an
Dissolve thioamide in ethanol at room temperature.
Add
-bromoacetophenone dropwise.
Reflux at 80°C for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane:EtOAc 7:3).
Cool to precipitate the hydrobromide salt.
Neutralize with
to obtain the free base.
Recrystallize from Ethanol/DMF.
Figure 3: Step-by-step Hantzsch synthesis workflow for thiazole-piperidine generation.
Metabolic Stability Assay (Microsomal Stability)
This assay differentiates the stable thiazole from the labile thiazolidine.
Protocol:
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Substrate: Test compound (Thiazole vs. Thiazolidine analog) at 1
.
Cofactor: NADPH regenerating system.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile.
Analysis: LC-MS/MS.
Calculation: Plot
vs. time to determine and .
Expectation: Thiazolidines often show
min due to S-oxidation and ring opening. Thiazole-piperidines typically show min [6].
Part 4: Strategic Recommendations
Use Thiazolidines primarily for:
Exploring PPAR
agonism (where the specific puckered geometry is required).
Initial high-throughput screening hits (but validate immediately for PAINS).
Switch to Thiazole-Piperidine when:
Metabolic Clearance is high: The aromatic thiazole prevents ring oxidation.
Solubility is limiting: The piperidine nitrogen (
) allows salt formation, drastically improving bioavailability.
Targeting Kinases: The planar thiazole mimics the adenine ring of ATP, while the piperidine allows access to ribose/solvent pockets.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery.[4][5] Future Medicinal Chemistry.
Jain, A. K., et al. (2012).[6] Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry. [6]
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.
Marcou, G., et al. (2015). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology.
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Thiazolyl-Piperidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Stability Challenge of a Privileged Scaffold The thiazolyl-piperidine motif is a prominent scaffold in modern medicinal chemistry, appeari...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge of a Privileged Scaffold
The thiazolyl-piperidine motif is a prominent scaffold in modern medicinal chemistry, appearing in a wide array of biologically active agents. The thiazole ring, an aromatic heterocycle, often serves as a key hydrogen bond acceptor or a rigid linker, while the saturated piperidine ring provides a versatile anchor for tuning physicochemical properties like solubility and basicity.[1][2] However, the very features that make this combined scaffold attractive can also introduce metabolic liabilities. Rapid biotransformation can compromise a drug candidate's pharmacokinetic profile, leading to low oral bioavailability, short half-life, and potentially the formation of reactive or toxic metabolites.[3][4][5]
Understanding and optimizing the metabolic stability of this scaffold is therefore a critical step in the drug discovery process.[6] This guide provides a comparative analysis of the metabolic pathways affecting the thiazolyl-piperidine core, offers field-proven experimental protocols for its assessment, and discusses strategic modifications to enhance stability, enabling the rational design of more robust drug candidates.
Part 1: Uncovering Metabolic "Soft Spots": A Structural Perspective
The metabolic fate of a thiazolyl-piperidine-containing compound is largely dictated by the independent and synergistic liabilities of its two core heterocyclic components. Metabolism primarily occurs in the liver, mediated by Phase I (e.g., Cytochrome P450 enzymes) and Phase II (e.g., conjugation) enzymes.[7]
The Piperidine Ring: A Target for Oxidation
The piperidine ring, while generally stable, is susceptible to oxidative metabolism, particularly at the carbon atoms adjacent (alpha) to the nitrogen.[8][9] This process, often catalyzed by CYP enzymes like CYP3A4, can lead to N-dealkylation or the formation of lactams, resulting in rapid clearance.[10]
The Thiazole Ring: Multiple Metabolic Fates
The thiazole ring presents a more complex metabolic profile. Quantum chemical studies and metabolite identification have revealed several potential biotransformation pathways catalyzed by CYPs:[3][4]
Epoxidation: Oxidation across the C4-C5 double bond can form a potentially reactive epoxide metabolite.
S-oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone.
N-oxidation: The nitrogen atom can also be a site for oxidation.
These reactions can be significantly influenced by the substitution pattern on the thiazole ring. For instance, an amino group can facilitate these metabolic pathways, increasing the likelihood of reactive metabolite formation.[4]
Caption: Key metabolic liabilities of a generic thiazolyl-piperidine scaffold.
Part 2: Experimental Assessment of Metabolic Stability
To quantitatively assess metabolic stability and compare different analogs, two primary in vitro assays are indispensable in early drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[11] These assays provide data to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[7][12]
Assay Type
Description
Advantages
Limitations
Liver Microsomal Stability
Uses subcellular fractions of the liver (microsomes) containing Phase I enzymes.[13]
High-throughput, cost-effective, good for assessing CYP-mediated metabolism.[7]
Lacks Phase II enzymes and the complete cellular machinery (e.g., transporters).[12][14]
Provides a more comprehensive assessment of Phase I and Phase II metabolism in a more physiologically relevant system.[16] Accounts for cell permeability.[14]
Lower throughput, more expensive, greater inter-individual variability.[15]
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine a compound's stability against Phase I metabolic enzymes.
Rationale: By incubating the compound with liver microsomes and an NADPH regenerating system (which provides the necessary cofactor for CYP enzymes), we can measure the rate of disappearance of the parent compound over time, which is a direct reflection of its metabolic lability.[13][17]
Materials:
Test Compound & Positive Controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[12]
Pooled Human Liver Microsomes (HLM)
0.1 M Phosphate Buffer (pH 7.4)
NADPH Regenerating System (e.g., Solutions A & B containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)[18]
Ice-cold Acetonitrile with an internal standard for quenching and analysis
96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system
Step-by-Step Methodology:
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer. Thaw HLM and the NADPH regenerating system on ice.
Pre-incubation: In a 96-well plate, add the HLM suspension to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[12][13] Add the test compound working solution. Pre-warm the plate at 37°C for 10 minutes.[18]
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point zero (T=0).
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots.[13]
Quenching: Immediately terminate the reaction for each time point by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.
Sample Processing: Centrifuge the quenched plate at high speed (e.g., >3000 rpm) for 10 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.[17]
Controls:
Negative Control: Run an incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[13]
Positive Controls: Include high and low clearance compounds to validate the assay performance.[12]
This protocol provides a more comprehensive view of metabolic clearance.
Rationale: Hepatocytes contain both Phase I and Phase II enzymes in a cellular context, offering a more predictive model for in vivo hepatic clearance.[14][15] This assay measures the disappearance of the parent compound in a suspension of metabolically active liver cells.
Materials:
Test Compound & Positive Controls (e.g., Testosterone, Umbelliferone)[14]
Cryopreserved Human Hepatocytes (pooled)
Incubation Medium (e.g., Williams' Medium E)
Ice-cold Acetonitrile with internal standard
CO₂ Incubator (37°C, 5% CO₂), orbital shaker, centrifuge, LC-MS/MS system
Step-by-Step Methodology:
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in incubation medium to a desired cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[15]
Pre-incubation: Place the hepatocyte suspension in an incubator at 37°C with 5% CO₂ on an orbital shaker to allow the cells to equilibrate.[17]
Initiation: Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension to start the incubation.[15]
Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[12][15]
Quenching: Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.[16]
Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.[19]
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[14][16]
Caption: General workflow for an in vitro metabolic stability assay.
Part 3: Data Interpretation and Strategies for Optimization
Data Analysis
The primary data from these assays is the percentage of the parent compound remaining at each time point.
Plot the natural logarithm (ln) of the percent remaining against time.[19]
The slope of the linear regression of this plot equals the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[8]
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein or 10⁶ cells) = (0.693 / t½) / (protein or cell concentration) .[8]
Comparative Data: A Hypothetical Case Study
The table below illustrates how data from these assays can be used to compare the metabolic stability of different thiazolyl-piperidine analogs.
Compound
Modification
HLM t½ (min)
HLM CLint (µL/min/mg)
Hepatocyte t½ (min)
Interpretation
Analog A
Parent Scaffold (unsubstituted)
15
92.4
12
High clearance, metabolically labile.
Analog B
Deuteration on piperidine α-carbon
25
55.4
22
Moderate improvement; suggests C-H bond cleavage is part of the rate-limiting step.[20]
Analog C
Fluorination on piperidine α-carbon
65
21.3
58
Significant improvement; fluorine blocks a key site of metabolism (metabolic blocking).[21]
Analog D
Replacement of piperidine with morpholine
>120
<5.8
>120
Dramatically improved stability; morpholine ring is less susceptible to oxidation.[10][21]
Strategies for Enhancing Metabolic Stability
Based on the known liabilities, several rational design strategies can be employed:
Metabolic Blocking: Introduce sterically hindering groups or electron-withdrawing groups (like fluorine) at or near the metabolic soft spots, particularly the carbons alpha to the piperidine nitrogen.[21]
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic turnover. Introducing polar functional groups can sometimes reduce non-specific binding to metabolic enzymes and improve stability.[21]
Bioisosteric Replacement: Consider replacing the entire piperidine or thiazole ring if it proves to be a major metabolic liability.
Replacing piperidine with a more stable heterocycle like morpholine or piperazine can be a highly effective strategy.[10][21]
Modifying the thiazole ring, for example by blocking the C5 position, may reduce susceptibility to epoxidation.[22]
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of C-H bond cleavage due to the kinetic isotope effect, thereby improving stability.[20]
Conclusion
The thiazolyl-piperidine scaffold is a valuable asset in drug discovery, but its inherent metabolic liabilities must be addressed through rigorous and systematic evaluation. By combining an understanding of the primary metabolic pathways with robust in vitro assays, such as those using human liver microsomes and hepatocytes, researchers can generate quantitative, comparative data. This data is crucial for guiding structure-activity and structure-metabolism relationship studies, ultimately enabling the design of optimized drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.
Boström, J., et al. (2018). A matched molecular pair analysis of in vitro human microsomal metabolic stability measurements for heterocyclic replacements of di-substituted benzene containing compounds – identification of those isosteres more likely to have beneficial effects. MedChemComm. Retrieved from [Link][23]
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link][14]
Lynch, N. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Retrieved from [Link][19]
Unknown. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved from [Link][18]
Creative Bioarray. (2025). Hepatocyte Stability Assay. Retrieved from [Link][16]
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link][1]
Galbraith, D. S. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link][21]
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. Retrieved from [Link][3]
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. Retrieved from [Link][22]
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. Retrieved from [Link][4]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link][24]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link][7]
ResearchGate. (n.d.). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link][25]
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org. Retrieved from [Link][20]
Zholtay, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Retrieved from [Link][26]
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link][11]
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Retrieved from [Link][5]
JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link][2]
ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link][6]
Wang, Z., et al. (2026). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. ResearchGate. Retrieved from [Link][27]
Barletta, J., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PMC. Retrieved from [Link][28]
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link][29]
Zhang, G., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. Retrieved from [Link][30]
WARNING: 1-(Thiazol-2-yl)piperidine-2-carboxylic acid contains both thiazole and piperidine pharmacophores.[1] While specific toxicological data for this exact isomer may be limited, safety protocols must default to the Precautionary Principle . Treat this substance as a potential irritant, harmful if swallowed, and environmentally hazardous .
Incompatible with strong oxidizers.[3] Emits SOₓ and NOₓ upon combustion.[5]
RCRA Status
Not explicitly listed (P/U list). Classify by characteristic (Toxicity/Ignitability).
Pre-Disposal Segregation Strategy
Effective disposal begins with rigorous segregation. Mixing incompatible waste streams is the leading cause of laboratory accidents during waste transport.
Segregation Rules:
Isolate from Oxidizers: Thiazole rings can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides).
Separate from Aqueous Waste: As an organic acid derivative, this should be kept in the Solid Organic Waste stream or Non-Halogenated Organic Solvent stream if dissolved.
Labeling: All containers must be labeled "Hazardous Waste" with the full chemical name—no abbreviations.
Visualizing the Segregation Workflow
Figure 1: Decision logic for segregating 1-(Thiazol-2-yl)piperidine-2-carboxylic acid waste streams.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired stock, contaminated solids, or synthesis yield.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][7][9][10][11]
List constituents: "1-(Thiazol-2-yl)piperidine-2-carboxylic acid: 100%".[1]
Storage: Store in a satellite accumulation area (SAA) until pickup.
Final Fate:High-Temperature Incineration . The presence of Nitrogen and Sulfur requires incineration with scrubbers to manage NOₓ and SOₓ emissions.
Scenario B: Disposal of Liquid Solutions (HPLC Waste/Mother Liquor)
Applicability: Reaction mixtures or dissolved samples.
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic (due to the carboxylic acid), neutralize slowly with Sodium Bicarbonate before adding to the waste carboy to prevent heat generation in the drum.
Solvent Compatibility:
If dissolved in DMSO/Methanol: Pour into Non-Halogenated waste carboy.
If dissolved in DCM/Chloroform: Pour into Halogenated waste carboy.
Triple Rinse: Empty stock bottles must be triple-rinsed with a compatible solvent. The rinsate must be treated as hazardous waste (Scenario B).[2] Defaced empty bottles can then be recycled or trashed depending on local policy.
Emergency Spill Management
In the event of a spill during disposal, follow the S.W.I.M. protocol: S top the leak, W arn others, I solate the area, M inimize exposure.[12]
Step
Action Protocol
1. PPE Up
Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a dust mask (N95) if powder is loose.
2. Contain
Solids: Cover with wet paper towels to prevent dust dispersion.Liquids: Surround with absorbent pillows or vermiculite.
3. Clean
Scoop material into a disposable container. Do NOT sweep dry dust (creates aerosols). Wash the area with soap and water.[3][8][9][12]
4. Dispose
Place all cleanup materials (gloves, towels, scoop) into the hazardous waste bag.
Regulatory Compliance (US Focus)
EPA/RCRA: This compound is not a "Listed Waste" (P or U list). However, it must be evaluated for Characteristics :
Ignitability (D001): Unlikely for the solid acid.
Corrosivity (D002): Possible if in aqueous solution with pH < 2.
Toxicity:[9] Due to the thiazole moiety, it should be managed as toxic waste to ensure environmental protection.
DOT Shipping (Waste):
Likely classification: UN 2811, Toxic solids, organic, n.o.s. (1-(Thiazol-2-yl)piperidine-2-carboxylic acid).[1]
References
PubChem. (n.d.). Compound Summary: Pyridine-2-carboxylic acid thiazol-2-ylamide.[1] National Library of Medicine. Retrieved March 1, 2026, from [Link]
A Researcher's Comprehensive Guide to the Safe Handling of 1-(Thiazol-2-yl)piperidine-2-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS No. 1020252-77-5).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Thiazol-2-yl)piperidine-2-carboxylic acid (CAS No. 1020252-77-5). In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally related molecules, including thiazole and piperidine derivatives, to establish a robust and cautious operational protocol. The primary directive is to treat this compound as potentially hazardous and to adhere to the principle of As Low As Reasonably Achievable (ALARA) for all exposures.
Hazard Identification and Risk Assessment
1-(Thiazol-2-yl)piperidine-2-carboxylic acid incorporates two key heterocyclic structures—thiazole and piperidine—which inform our risk assessment. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] However, this utility necessitates a thorough understanding of their potential hazards.
The piperidine moiety, a saturated heterocycle, is a structural component of many alkaloids and pharmaceuticals. The parent compound, piperidine, is a flammable and corrosive liquid that can cause severe skin and eye burns.[3][4] While the substitution in 1-(Thiazol-2-yl)piperidine-2-carboxylic acid will alter its properties, the inherent reactivity of the amine group warrants caution. Thiazole derivatives may also exhibit toxicity if ingested, inhaled, or absorbed through the skin, and can cause irritation.[5][6][7]
Based on this analysis, a conservative approach is mandatory. The compound should be handled as if it possesses the potential hazards summarized in the table below.
Potential Hazard Category
Anticipated Risk Based on Structural Analogs
Primary Rationale & Supporting Sources
Acute Toxicity (Oral, Dermal, Inhalation)
Harmful if swallowed, in contact with skin, or if inhaled.[8]
Thiazole and piperidine derivatives can exhibit toxic properties.[4][5][9]
Skin Corrosion / Irritation
Causes skin irritation.[6][8] Contact may cause burns.
Piperidine is a known skin irritant and corrosive.[3]
Serious Eye Damage / Irritation
Causes serious eye irritation.[6][8] Risk of severe eye damage.
Piperidine can cause severe eye burns with possible permanent damage.[3]
Inhalation of piperidine and some thiazole derivatives can irritate the nose and throat.[3][7]
Environmental Hazards
Assumed to be harmful to aquatic life.
Thiazole derivatives should not be allowed to enter drains or waterways.[5][9]
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. Adherence to this protocol is not merely a recommendation but a critical component of safe laboratory practice.[10][11]
Protection Type
Required Equipment
Operational Justification & Best Practices
Eye & Face Protection
Chemical safety goggles with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[12][13]
Causality: The piperidine and thiazole moieties suggest a high potential for severe eye irritation.[3][6] Goggles provide a seal against splashes and fine particulates. For tasks with a higher splash risk (e.g., preparing stock solutions), a full-face shield should be worn over the goggles.
Skin & Body Protection
100% cotton or flame-resistant lab coat.[14] Chemical-resistant gloves (Nitrile recommended).[15] Full-length pants and closed-toe shoes.[10]
Causality: Prevents direct skin contact, which can cause irritation or burns and lead to systemic toxicity.[3][8] Gloves must be inspected before use and removed carefully to avoid contaminating the skin.[16] Contaminated clothing should be removed immediately and laundered by trained personnel.[3]
Respiratory Protection
All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[10][15]
Causality: This engineering control is the primary defense against inhaling potentially harmful aerosols or dust.[7] If a fume hood is unavailable or if procedures may generate significant dust, a NIOSH-approved respirator with a particulate filter (Type N95 or P1) must be used.[12][13][17]
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and procedural steps outline the process from material retrieval to temporary storage.
Caption: Standard workflow for handling 1-(Thiazol-2-yl)piperidine-2-carboxylic acid.
Step-by-Step Handling Protocol:
Preparation:
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[15]
Don all required PPE as detailed in Section 2.[11]
Assemble all necessary equipment (spatulas, glassware, solvents) inside the fume hood to minimize movement in and out of the workspace.[14]
Handling the Compound:
Retrieve the container from its designated storage location, which should be sealed and dry at 2-8°C.[18]
Allow the container to equilibrate to room temperature before opening to prevent condensation.
Perform all manipulations, including weighing and solution preparation, deep within the fume hood.[14]
Avoid creating dust when handling the solid material.[12][19] Use a spatula to carefully transfer the compound.
When preparing solutions, add the solid to the solvent slowly.
Post-Handling and Storage:
Once the procedure is complete, securely seal the primary container.[8]
Wipe the exterior of the container before returning it to storage at 2-8°C.[18]
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.[9]
Collect all contaminated disposable materials (e.g., gloves, weigh boats, wipes) in a dedicated, sealed hazardous waste container.[20]
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[14]
Emergency and Spill Response
Preparedness is key to mitigating the impact of an accidental release.[11] All laboratory personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.[3]
Emergency Response Workflow
Caption: Decision workflow for responding to a chemical spill.
First Aid Measures:
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][17] Seek immediate medical attention.[3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[3]
Inhalation: Move the person to fresh air.[17] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[17] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water. If the person is conscious, have them drink plenty of water.[17] Seek immediate medical attention.
Waste Disposal Plan
All waste containing 1-(Thiazol-2-yl)piperidine-2-carboxylic acid, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[3][5] Improper disposal into drains or regular trash is strictly prohibited.[5]
Disposal Protocol:
Segregation: Collect waste in separate, dedicated containers for solids and liquids. Do not mix with incompatible waste streams.[9]
Containment: Use chemically compatible, leak-proof containers (e.g., high-density polyethylene). Keep containers securely closed when not in use.[5]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-(Thiazol-2-yl)piperidine-2-carboxylic acid," and any associated hazard symbols.[9]
Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, pending collection.[9]
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]
References
Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide. Benchchem.
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Safety Data Sheet - 1,3-Thiazolidine-4-carboxylic acid. Santa Cruz Biotechnology.
Safety Data Sheet - tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate. Enamine.
Safety Data Sheet - L-Azetidine-2-carboxylic acid. AAPPTec, LLC.
Safety Data Sheet - 2-Piperidino-1,3-thiazole-5-carbaldehyde. Thermo Fisher Scientific.
Safety Data Sheet - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. EMD Millipore.
Safety Data Sheet - 1,3-Thiazole-2-carboxylic acid. Fisher Scientific.
Chemical Emergency Procedures. CUNY Queens College.
Chemical Spills. Purdue University Environmental Health and Safety.
Safety Data Sheet - 1-(Toluene-4-sulfonyl)-piperidine-3-carboxylic acid. Santa Cruz Biotechnology.
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